PIK-293
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBVHKNIYROHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692887 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900185-01-5 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PIK-293
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of PIK-293 Action: A Selective PI3Kδ Inhibitor
This compound is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). Its mechanism of action is centered on the competitive inhibition of the ATP-binding site of PI3Kδ, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels disrupts the downstream signaling cascade, most notably the activation of the serine/threonine kinase Akt (also known as Protein Kinase B), which is a critical mediator of cell survival, proliferation, and differentiation. The selectivity of this compound for the δ isoform, which is predominantly expressed in hematopoietic cells, underpins its potential therapeutic utility in immune-mediated inflammatory diseases and certain hematological malignancies.
Quantitative Analysis of PI3K Isoform Inhibition
The inhibitory activity of this compound against the four Class I PI3K isoforms has been quantitatively determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| PI3K Isoform | IC50 (µM) |
| p110α | 100 |
| p110β | 10 |
| p110γ | 25 |
| p110δ | 0.24[1] |
Data sourced from Knight ZA, et al. Cell. 2006 May 19;125(4):733-47.
Signaling Pathway Perturbation by this compound
The primary consequence of this compound-mediated PI3Kδ inhibition is the attenuation of the PI3K/Akt signaling pathway. This disruption has significant ramifications for cellular processes regulated by this cascade.
References
An In-depth Technical Guide to the PI3Kδ Inhibitor: PIK-293
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound PIK-293, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform. This document collates available preclinical data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support ongoing research and drug development efforts in oncology and immunology.
Core Compound Information
This compound is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ).[1] It is a pyrazolopyrimidine analog of IC87114, synthesized by replacing the adenine moiety of IC87114 with an isosteric pyrazolopyrimidine group.[1] This modification contributes to its inhibitory activity.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one |
| Molecular Formula | C₂₂H₁₉N₇O |
| Molecular Weight | 397.43 g/mol |
| CAS Number | 900185-01-5 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (80 mg/mL), Insoluble in water and ethanol[1] |
In Vitro Inhibitory Activity
This compound exhibits significant selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) from cell-free assays are summarized below.
| Target Isoform | IC₅₀ (μM) | Selectivity vs. p110δ |
| p110δ | 0.24[1] | - |
| p110γ | 10[1] | ~42-fold |
| p110β | ~24 | ~100-fold[1] |
| p110α | ~120 | ~500-fold[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and differentiation. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the function of B cells, T cells, neutrophils, and mast cells. By selectively targeting PI3Kδ, this compound can modulate immune responses with potentially fewer off-target effects compared to pan-PI3K inhibitors.
Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and other downstream signaling cascades that promote cell survival and proliferation. Inhibition of PI3Kδ by this compound blocks the production of PIP₃, thereby abrogating the downstream signaling cascade.
Experimental Protocols
While specific, detailed protocols for every experiment involving this compound are proprietary to the conducting laboratories, this section provides representative methodologies for key assays used to characterize PI3Kδ inhibitors.
Synthesis of this compound
The synthesis of this compound involves the chemical modification of IC87114.[1] The general strategy is the replacement of the adenine core with a pyrazolopyrimidine scaffold. This typically involves a multi-step organic synthesis process. A plausible, though generalized, synthetic route would begin with the synthesis of the key pyrazolopyrimidine intermediate, which is then coupled to the quinazolinone backbone.
Key Stages of a Hypothetical Synthesis:
-
Synthesis of the Pyrazolopyrimidine Intermediate: This would likely start from a pyrazole derivative which is then cyclized to form the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core.
-
Synthesis of the Quinazolinone Backbone: This would involve the synthesis of 2-(chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one or a similar reactive intermediate.
-
Coupling Reaction: The pyrazolopyrimidine intermediate would then be reacted with the quinazolinone backbone via a nucleophilic substitution reaction to form the final this compound product.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization, and its identity confirmed by methods like NMR and mass spectrometry.
In Vitro PI3Kδ Kinase Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate)
-
ATP (radiolabeled or for use with a detection system)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
This compound at various concentrations
-
Detection system (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiometric detection)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the assay buffer, recombinant PI3Kδ enzyme, and the lipid substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or EDTA).
-
Quantify the product (e.g., ADP or phosphorylated lipid) using the chosen detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for PI3Kδ Inhibition (Western Blot for p-Akt)
This assay assesses the ability of this compound to inhibit PI3Kδ signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Materials:
-
A suitable cell line with active PI3Kδ signaling (e.g., a B-cell lymphoma line)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Stimulant to activate the PI3K pathway (e.g., anti-IgM for B-cells)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 10-15 minutes) to induce PI3K pathway activation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-Akt.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Plot the normalized data against the this compound concentration to determine the cellular IC₅₀.
Experimental Workflow
The discovery and preclinical development of a selective PI3Kδ inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PI3Kδ and for the preclinical exploration of PI3Kδ inhibition as a therapeutic strategy. Its high selectivity for the delta isoform makes it a more precise tool than pan-PI3K inhibitors. Further studies are warranted to fully elucidate its therapeutic potential in inflammatory diseases and hematological malignancies. This guide serves as a foundational resource for researchers and drug development professionals working with this compound and other selective PI3K inhibitors.
References
PIK-293: A Technical Guide to a Selective PI3K Delta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PIK-293, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This compound, a pyrazolopyrimidine analog of IC87114, demonstrates significant potency and selectivity for PI3Kδ, a key enzyme in the signaling pathways of immune cells.[1] This document details the mechanism of action, selectivity profile, and key experimental methodologies for the evaluation of this compound. In vitro and potential in vivo applications are discussed, with a focus on its relevance in inflammatory diseases and hematological malignancies.
Introduction to PI3K Delta and this compound
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the γ and δ isoforms is predominantly restricted to leukocytes.[2]
PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway and is crucial for the function of various immune cells, including B cells, T cells, and mast cells.[3][4][5] Its central role in the immune system has made it an attractive therapeutic target for a range of disorders, including autoimmune diseases and hematological malignancies.
This compound is a potent and selective inhibitor of PI3Kδ.[1] It is a synthetic compound, characterized as a pyrazolopyrimidine analog of the well-known PI3Kδ inhibitor, IC87114.[1] The structural modification of replacing the adenine in IC87114 with an isosteric pyrazolopyrimidine results in this compound.[1]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the p110δ catalytic subunit of PI3Kδ. By competitively inhibiting ATP binding, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of this cascade disrupts the downstream signaling pathways that are essential for the survival, proliferation, and activation of immune cells.
Data Presentation: In Vitro Potency and Selectivity
This compound demonstrates a high degree of selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. The following table summarizes the in vitro inhibitory potency of this compound.
| PI3K Isoform | IC50 (µM) | Selectivity vs. PI3Kδ (fold) |
| PI3Kδ | 0.24 | 1 |
| PI3Kα | 120 | ~500 |
| PI3Kβ | 24 | ~100 |
| PI3Kγ | 12 | ~50 |
| Data derived from information indicating this compound is 500-, 100-, and 50-fold less potent against PI3Kα, β, and γ, respectively, relative to its IC50 of 0.24 µM for PI3Kδ.[1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the activity of this compound.
In Vitro Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
HTRF detection reagents (e.g., biotinylated-PIP3 tracer and a europium cryptate-labeled anti-GST antibody and a streptavidin-XL665 conjugate)
-
This compound (dissolved in DMSO)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add the respective PI3K enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Assay: Western Blot for Phospho-Akt
This assay assesses the ability of this compound to inhibit PI3Kδ signaling in a cellular context by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
A suitable cell line with high PI3Kδ expression (e.g., a B-cell lymphoma cell line like Raji or a mast cell line).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
A stimulating agent to activate the PI3K pathway (e.g., anti-IgM for B-cells, SCF for mast cells).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed the cells in multi-well plates and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.
Visualizations
PI3K Signaling Pathway
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the evaluation of this compound.
Selectivity Profile of this compound
Caption: Logical relationship of this compound's inhibitory potency across PI3K isoforms.
Potential In Vivo Applications and Future Directions
The high selectivity of this compound for PI3Kδ suggests its potential therapeutic utility in diseases where this isoform plays a pathogenic role.
-
Rheumatoid Arthritis: PI3Kδ is implicated in the activation and migration of immune cells that contribute to the chronic inflammation and joint destruction characteristic of rheumatoid arthritis. Selective PI3Kδ inhibitors have shown promise in preclinical models of arthritis.
-
Chronic Lymphocytic Leukemia (CLL): The survival and proliferation of CLL cells are highly dependent on signals from the B-cell receptor, a pathway in which PI3Kδ is a critical component. Several PI3Kδ inhibitors have been approved for the treatment of CLL and other B-cell malignancies.
Future research on this compound would likely involve comprehensive in vivo studies in animal models of these diseases to evaluate its efficacy, pharmacokinetics, and pharmacodynamics. Such studies would be essential to determine its therapeutic potential and to establish a safety profile.
Conclusion
This compound is a valuable research tool for investigating the biological functions of PI3Kδ. Its high potency and selectivity make it a suitable probe for dissecting the role of this kinase in various cellular processes and disease models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further characterize this promising PI3Kδ inhibitor. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K pathway drives the maturation of mast cells via microphthalmia transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of PIK-293
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PIK-293, a selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). This compound, a pyrazolopyrimidine analog of IC87114, demonstrates significant potential in the research and development of therapies targeting immune-mediated diseases and certain hematological malignancies. This document details the synthetic chemistry, mechanism of action, and key biological data associated with this compound, presented in a format tailored for researchers and drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's attributes.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of lymphocytes, particularly B cells.[2][3] Its restricted expression pattern has made it an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and B-cell malignancies.[4]
This compound is a potent and selective inhibitor of PI3Kδ.[5] It was developed as an analog of IC87114, with the adenine moiety of IC87114 being replaced by an isosteric pyrazolopyrimidine ring.[5] This modification confers distinct properties to the molecule, which will be explored in this guide.
Synthesis of this compound
The synthesis of this compound, 2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one, is achieved through a convergent synthesis strategy. This involves the preparation of two key intermediates: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (Intermediate A) and 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B) , followed by their coupling to yield the final product.
Synthesis of Intermediate A: 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
A general and efficient method for the synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones involves the condensation of an appropriate anthranilic acid with chloroacetyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-6-methylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as toluene or dioxane, add chloroacetyl chloride (1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration. The crude product is then washed with a cold solvent like ethanol or diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one.
Synthesis of Intermediate B: 4-amino-1H-pyrazolo[3,4-d]pyrimidine
The synthesis of the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core can be accomplished through the cyclization of a substituted aminopyrazole with a formamide equivalent.
Experimental Protocol:
-
Starting Material: Begin with commercially available 5-amino-1H-pyrazole-4-carbonitrile.
-
Cyclization: Heat the 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide at a high temperature (typically 180-200 °C) for several hours. The reaction progress can be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration. The crude product is then washed with a suitable solvent like ethanol and dried to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
Final Coupling Step: Synthesis of this compound
The final step involves the N-alkylation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with the chloromethylquinazolinone intermediate.
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (Intermediate B, 1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Addition of Intermediate A: To this suspension, add a solution of 2-(chloromethyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (Intermediate A, 1.0 eq) in DMF dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and then dried. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the p110δ isoform of PI3K. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[3] PIP₃ recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival, proliferation, and metabolic activity, such as the mTOR pathway.[6]
By inhibiting p110δ, this compound blocks the production of PIP₃, thereby preventing the activation of Akt and its downstream signaling cascades.[7] This leads to the inhibition of B-cell proliferation, survival, and differentiation.[2]
PI3Kδ Signaling Pathway in B-Cells:
Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| PI3K Isoform | IC₅₀ (µM) | Selectivity vs. p110δ |
| p110α | >100 | >417-fold |
| p110β | 25 | 104-fold |
| p110γ | 12 | 50-fold |
| p110δ | 0.24 | 1-fold |
Data sourced from multiple commercial suppliers.[5]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₉N₇O |
| Molecular Weight | 397.43 g/mol |
| CAS Number | 900185-01-5 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro PI3Kδ Enzymatic Assay (Luminescence-Based)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme and Substrate Addition: Add a mixture of PI3Kδ enzyme and PIP₂ substrate to each well.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
Diagram of the PI3Kδ Enzymatic Assay Workflow:
Caption: Workflow for the in vitro PI3Kδ enzymatic assay.
Cellular Assay: p-Akt Western Blot
This assay measures the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K activity) in cells treated with this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, SUDHL-4)
-
Cell culture medium and supplements
-
This compound
-
BCR-stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 15-30 minutes) to activate the BCR signaling pathway.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-Akt in each sample.
-
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in various biological processes, particularly in the context of the immune system. Its selectivity for the p110δ isoform makes it a more precise tool than pan-PI3K inhibitors. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The provided experimental protocols offer a starting point for researchers looking to evaluate the activity of this compound or similar compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of targeting PI3Kδ with selective inhibitors like this compound.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells. | Semantic Scholar [semanticscholar.org]
- 3. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PIK-293 in the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PIK-293 is a potent and selective inhibitor of the p110δ isoform of PI3K. This technical guide provides an in-depth overview of this compound, its mechanism of action within the PI3K/AKT pathway, comprehensive experimental protocols for its characterization, and a summary of its inhibitory activity.
Introduction to the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B).
Recruitment of AKT to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular functions. Key downstream effectors of AKT include mTORC1, which promotes protein synthesis and cell growth, and FOXO transcription factors, which are inhibited by AKT to prevent apoptosis and promote cell survival. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.
This compound: A Selective PI3Kδ Inhibitor
This compound is a synthetic, small-molecule inhibitor that demonstrates high selectivity for the p110δ isoform of PI3K.[1] It is an analog of IC87114, another well-characterized PI3Kδ inhibitor.[1] The p110δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, differentiation, and function of immune cells, particularly B lymphocytes. Consequently, inhibitors targeting PI3Kδ, such as this compound, are of significant interest for the treatment of hematological malignancies and inflammatory disorders.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the p110δ subunit of PI3K. This competitive inhibition prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of AKT and all subsequent downstream signaling events. The selectivity of this compound for p110δ over other Class I PI3K isoforms (p110α, p110β, and p110γ) allows for targeted inhibition of signaling pathways that are predominantly reliant on PI3Kδ activity.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against the four Class I PI3K isoforms is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy and selectivity.
| PI3K Isoform | IC50 (µM) |
| p110α | 100 |
| p110β | 25 |
| p110γ | 10 |
| p110δ | 0.24 |
Data sourced from multiple suppliers and publications.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
This compound
-
PIP2 substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phospholipid vesicles
-
Thin-layer chromatography (TLC) plates (for radioactive assay)
-
Luminometer (for ADP-Glo™ assay)
Protocol (using ADP-Glo™ Kinase Assay):
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of each this compound dilution to respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add 25 µL of a master mix containing the PI3K enzyme and PIP2 substrate in kinase buffer to each well.
-
Add 20 µL of 25 µM ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for PI3K/AKT Pathway Inhibition
This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway within a cellular context.
Materials:
-
Cell line expressing PI3Kδ (e.g., B-cell lymphoma lines like SUDHL-4 or SUDHL-6)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6 ribosomal protein, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total proteins and the loading control to ensure equal loading.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cells.
Materials:
-
Cell line of interest
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay kit
-
Luminometer or spectrophotometer
Protocol (using CellTiter-Glo®):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
PI3K/AKT Signaling Pathway and the Role of this compound
Caption: PI3K/AKT signaling pathway with this compound inhibition.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound.
Logical Relationship of this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in normal physiology and disease. Its high potency and selectivity for the p110δ isoform make it a suitable candidate for studying the specific functions of this kinase in various cellular contexts, particularly in hematopoietic cells. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other similar PI3K inhibitors. Further research into the therapeutic potential of PI3Kδ inhibitors like this compound is warranted, especially in the context of hematological malignancies and inflammatory diseases.
References
The Isosteric Relationship of PIK-293 and IC87114: A Technical Guide to potent and selective PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PIK-293 and its relationship to the well-characterized phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, IC87114. This compound was developed as a pyrazolopyrimidine analog of IC87114, created by replacing the adenine group of IC87114 with an isosteric pyrazolopyrimidine moiety.[1] This structural modification results in a distinct yet related pharmacological profile, offering researchers a valuable tool for investigating the nuanced roles of PI3K isoforms in various cellular processes. This document details the comparative inhibitory activities, relevant experimental methodologies, and the underlying signaling pathways affected by these two potent inhibitors.
Comparative Inhibitory Profile
This compound and IC87114 are both highly selective inhibitors of the p110δ isoform of Class I phosphoinositide 3-kinases (PI3Ks). The following tables summarize their in vitro inhibitory potencies (IC50) against the four Class I PI3K isoforms.
Table 1: IC50 Values of this compound against Class I PI3K Isoforms
| Isoform | IC50 (µM) |
| p110α | 100[1] |
| p110β | 10[1] |
| p110γ | 25[1] |
| p110δ | 0.24[1] |
Table 2: IC50 Values of IC87114 against Class I PI3K Isoforms
| Isoform | IC50 (µM) |
| p110α | >100[2] |
| p110β | 75[2] |
| p110γ | 29[2] |
| p110δ | 0.5[2] |
Note: IC50 values can vary between different assay conditions and experimental setups.
Signaling Pathway Modulation
Both this compound and IC87114 exert their effects by inhibiting the catalytic activity of PI3Kδ. This kinase is a critical component of the PI3K/Akt/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, survival, and migration.[3][4] Inhibition of PI3Kδ by these compounds leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound/IC87114.
Experimental Protocols
This section outlines key experimental methodologies for the characterization of PI3K inhibitors like this compound and IC87114.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
Protocol:
-
Liposome Preparation: Prepare phosphatidylinositol-(4,5)-bisphosphate (PIP2) containing phospholipid liposomes. Bovine PIP2 and phosphatidylserine (1:2 molar ratio) are vacuum-dried and resuspended in a buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final PIP2 concentration of 1 mM. The lipid suspension is then sonicated, subjected to freeze-thaw cycles, and extruded to produce uniform liposomes.[5]
-
Kinase Reaction: The assay is performed in a reaction buffer (e.g., 20 mM HEPES, pH 7.4) containing the purified PI3K enzyme (e.g., 1 nM), PIP2 liposomes (e.g., 1 µM), ATP (e.g., 200 µM), [γ-32P]ATP (e.g., 1 µCi), MgCl2 (e.g., 5 mM), and a carrier protein (e.g., 50 µg/mL horse IgG).[5]
-
Inhibitor Addition: Add serial dilutions of this compound or IC87114 (typically dissolved in DMSO) to the reaction mixture. A DMSO-only control is included.
-
Incubation and Quenching: Incubate the reaction at room temperature for a specified time (e.g., 10 minutes). The reaction is then stopped by adding a quenching solution (e.g., 1 M K2PO4, 30 mM EDTA, pH 8.0).[5]
-
Detection: The radiolabeled product, PIP3, is captured on a filter plate (e.g., polyvinylidene difluoride). After washing, the bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Akt Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block PI3K signaling in a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., human neutrophils, cancer cell lines) and culture until they reach the desired confluency. If necessary, serum-starve the cells to reduce basal PI3K activity. Pre-treat the cells with various concentrations of this compound, IC87114, or a vehicle control (DMSO) for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine) for a short period (e.g., 5-30 minutes) to activate the PI3K pathway.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total Akt or a housekeeping protein like β-actin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt in treated versus untreated cells.
Neutrophil Migration Assay (Boyden Chamber)
This assay evaluates the effect of the inhibitors on the migratory capacity of neutrophils, a process in which PI3Kδ plays a crucial role.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Inhibitor Pre-treatment: Pre-incubate the isolated neutrophils with different concentrations of this compound, IC87114, or a vehicle control.
-
Chemotaxis Setup: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores). Place a chemoattractant (e.g., fMLP, IL-8) in the lower chamber.
-
Cell Migration: Add the pre-treated neutrophils to the upper chamber. Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a microscope or by using a fluorescent or colorimetric assay that measures cell viability.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control to determine the extent of migration inhibition.
Experimental Workflow and Logical Relationships
The development and characterization of a novel PI3K inhibitor like this compound, as an analog of a known compound such as IC87114, typically follows a structured workflow.
Caption: A typical experimental workflow for the development of a PI3K inhibitor.
The relationship between this compound and IC87114 is one of isosteric replacement, a common strategy in medicinal chemistry to improve the properties of a lead compound.
Caption: The logical relationship between IC87114 and its analog, this compound.
References
biological activity of PIK-293
An In-Depth Technical Guide on the Biological Activity of PIK-293
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases.[1][2] As a pyrazolopyrimidine analog of IC87114, this compound was developed by replacing the adenine group with an isosteric pyrazolopyrimidine, enhancing its properties as a research tool for dissecting cellular signaling pathways.[1] The PI3K/Akt/mTOR pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in human cancers and immune disorders has made it a prime target for therapeutic development.[2][5][6] This document provides a comprehensive technical overview of the , its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3K enzymes, with a pronounced selectivity for the p110δ (delta) isoform of Class I PI3Ks.[1][5][7] Class I PI3Ks are heterodimeric enzymes that, upon activation by cell surface receptors, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[4]
By inhibiting p110δ, this compound effectively blocks the production of PIP3, leading to the suppression of downstream signaling cascades, including the activation of Akt.[5] The p110δ isoform is predominantly expressed in hematopoietic cells, playing a crucial role in the development, activation, proliferation, and survival of immune cells.[5][8] Therefore, the inhibitory action of this compound is particularly relevant in immunological and hematological contexts.[5] Its mechanism suggests potential therapeutic applications in autoimmune diseases like rheumatoid arthritis and certain hematological malignancies such as chronic lymphocytic leukemia.[5]
Quantitative Biological Data
The inhibitory potency of this compound has been quantified against the four isoforms of Class I PI3K in cell-free assays. The data highlight its significant selectivity for the p110δ isoform.
| Target Isoform | IC50 (μM) | Approximate Selectivity vs. p110δ | Reference(s) |
| p110δ | 0.24 | - | [1][9][10][11] |
| p110γ | 10 - 25 | ~42 to 104-fold | [1][5][9][11] |
| p110β | 10 | ~42-fold | [5][9][11] |
| p110α | 100 | ~417-fold | [5][9][11] |
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the specific point of inhibition by this compound.
Caption: PI3K/Akt/mTOR pathway showing inhibition of p110δ by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological activity. Below are representative protocols for key experiments used to characterize PI3K inhibitors like this compound.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a typical luminescence-based kinase assay (e.g., ADP-Glo™) to measure the IC50 of this compound against a specific PI3K isoform.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (e.g., 2x Km for the specific kinase isoform).
- Substrate Solution: Prepare a stock solution of the lipid substrate (e.g., PIP2) in kinase buffer.
- This compound Dilution Series: Perform a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations for the assay.
- Enzyme Preparation: Dilute the recombinant PI3K p110δ enzyme to the appropriate working concentration in kinase buffer.
2. Kinase Reaction:
- Add 5 µL of the this compound dilution (or DMSO vehicle control) to the wells of a 384-well plate.
- Add 10 µL of the enzyme/substrate mixture to each well to initiate the reaction.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
3. Signal Detection:
- Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
- Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal using a plate reader.
4. Data Analysis:
- Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.
- Plot the normalized luminescence signal against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Cellular Akt Phosphorylation
This protocol is used to confirm that this compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt.
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., a leukemia cell line with active PI3Kδ signaling) in appropriate media until they reach ~80% confluency.
- Starve the cells of serum for 4-6 hours to reduce basal pathway activity.
- Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
- Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the PI3K pathway.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations for all samples.
- Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
- Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram provides a logical workflow for a typical cell-based experiment to validate the activity of this compound.
Caption: Workflow for a cell-based assay to validate this compound activity.
Conclusion
This compound is a valuable chemical probe for studying the physiological and pathological roles of the PI3K signaling pathway. Its high selectivity for the p110δ isoform makes it particularly useful for investigating the specific functions of this isoform in immune regulation and hematological malignancies.[1][5] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and to further explore its potential as a lead compound in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Effects of Isoform-selective Phosphatidylinositol 3-Kinase Inhibitors on Osteoclasts: ACTIONS ON CYTOSKELETAL ORGANIZATION, SURVIVAL, AND RESORPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound - Immunomart [immunomart.com]
The Selective PI3Kδ Inhibitor PIK-293: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, PIK-293. It details the inhibitor's target protein, binding affinities, the signaling pathway it modulates, and the experimental protocols used for its characterization.
Core Target and Binding Affinity
This compound is a potent and selective inhibitor of the p110δ catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks).[1][2] Its selectivity for PI3Kδ over other Class I isoforms (p110α, p110β, and p110γ) makes it a valuable tool for studying the specific roles of PI3Kδ in cellular processes and a potential candidate for therapeutic development in indications where PI3Kδ is implicated, such as certain hematological malignancies and inflammatory diseases.[3] this compound is a pyrazolopyrimidine analog of IC87114, another well-characterized PI3Kδ selective inhibitor.[2]
Quantitative Binding Affinity Data
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) against the different PI3K isoforms. The following table summarizes the reported IC50 values for this compound.
| Target Protein | IC50 (µM) |
| PI3Kδ (p110δ) | 0.24 |
| PI3Kγ (p110γ) | 10 |
| PI3Kβ (p110β) | 25 |
| PI3Kα (p110α) | 100 |
The data clearly demonstrates the high selectivity of this compound for PI3Kδ, with approximately 42-fold, 104-fold, and 417-fold greater potency against PI3Kδ compared to PI3Kγ, PI3Kβ, and PI3Kα, respectively.
The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical intracellular cascade that regulates a multitude of cellular functions including cell growth, proliferation, survival, and metabolism.[6][7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.[1] By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby attenuating the downstream signaling cascade.
Experimental Protocols
The determination of the IC50 values for PI3K inhibitors like this compound is typically performed using in vitro kinase assays. A common and robust method is the radiometric kinase assay, which directly measures the enzymatic activity of the kinase.
Representative Radiometric PI3K Kinase Assay Protocol
This protocol is a generalized representation of a radiometric assay for measuring PI3K activity and the inhibitory effect of compounds like this compound.[8][9]
1. Reagents and Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test inhibitor) dissolved in DMSO
-
Stop solution (e.g., 1 M HCl)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
2. Assay Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, a defined concentration of PIP2 substrate, and a mixture of non-radiolabeled and [γ-³²P]ATP.
-
Inhibitor Pre-incubation: In a 96-well plate, add a small volume of this compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (no inhibitor).
-
Enzyme Addition: Add the purified PI3K enzyme to each well containing the inhibitor and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the kinase reaction by adding the kinase reaction mix (containing PIP2 and [γ-³²P]ATP) to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Extraction of Phospholipids: Extract the radiolabeled lipid product (PIP3) from the reaction mixture using an organic solvent (e.g., chloroform/methanol).
-
Detection and Quantification:
-
Spot the extracted phospholipids onto a TLC plate and separate them using an appropriate solvent system.
-
Expose the dried TLC plate to a phosphor screen and visualize the radiolabeled PIP3 using a phosphorimager.
-
Alternatively, the radioactive spots can be scraped from the TLC plate and the amount of radioactivity quantified using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of PIP3 produced in each reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
PIK-293: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-293 is a synthetic, cell-permeable small molecule that acts as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform.[1] As a member of the pyrazolopyrimidine class of compounds, this compound was developed as a tool for dissecting the complex roles of the PI3K signaling pathway in various cellular processes.[1] Its high selectivity for PI3Kδ makes it a valuable instrument for investigating the specific functions of this isoform, particularly in the context of the immune system and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in inflammatory disease research.
Core Mechanism and Signaling Pathway
This compound exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of Akt initiates a cascade of signaling events that regulate a wide array of cellular functions, including cell survival, proliferation, differentiation, and migration.
In the context of inflammation, PI3Kδ is predominantly expressed in leukocytes, such as B and T lymphocytes, neutrophils, and mast cells.[2] Its activation is crucial for the proper functioning of these immune cells. By inhibiting PI3Kδ, this compound effectively dampens the inflammatory response through several mechanisms:
-
B Cell Regulation: PI3Kδ is essential for B cell receptor (BCR) signaling, which governs B cell activation, proliferation, and antibody production. Inhibition of PI3Kδ can therefore mitigate humoral immune responses.[3]
-
T Cell Modulation: The PI3Kδ pathway is also involved in T cell activation and differentiation.[2]
-
Neutrophil and Mast Cell Function: PI3Kδ plays a role in the migration (chemotaxis) and activation of neutrophils and the degranulation of mast cells, both of which are key events in the inflammatory cascade.[4][5]
The central signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway . Inhibition of PI3Kδ by this compound leads to a reduction in the levels of phosphorylated Akt (p-Akt), a key biomarker for pathway activity.
Quantitative Data
The selectivity of this compound for the PI3Kδ isoform has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against p110δ compared to other Class I PI3K isoforms.
| Target Isoform | IC50 (µM) | Selectivity vs. p110δ |
| p110δ | 0.24 | - |
| p110γ | 10 | ~42-fold |
| p110β | >10 | >42-fold |
| p110α | >10 | >42-fold |
Data sourced from publicly available information.[1]
Experimental Protocols
While specific published studies detailing the use of this compound in comprehensive inflammatory disease models are limited, the following protocols are based on established methodologies for characterizing PI3Kδ inhibitors and can be adapted for use with this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP (with [γ-³²P]ATP for radiometric detection or for use with ADP-Glo™ kinase assay), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), and this compound.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the kinase, lipid substrate, and this compound (or DMSO as a vehicle control) in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a solution of phosphatidylserine).
-
Detect the product (PIP3). For radiometric assays, this involves separating the radiolabeled PIP3 by thin-layer chromatography and quantifying with a phosphorimager. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for p-Akt Inhibition
Objective: To assess the effect of this compound on the PI3K/Akt signaling pathway in cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a B-cell lymphoma line like SUDHL-4 or primary immune cells) to 70-80% confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the PI3K pathway (e.g., anti-IgM for B cells, IL-2 for T cells, or insulin-like growth factor-1 (IGF-1)).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
B-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on B-cell proliferation.
Methodology:
-
Cell Preparation: Isolate primary B cells from peripheral blood or spleen, or use a suitable B-cell line.
-
Cell Labeling (Optional but Recommended): Label the cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.
-
Cell Culture and Treatment:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Stimulate proliferation with an appropriate stimulus, such as anti-IgM, anti-CD40, and IL-4.
-
Culture the cells for 3-5 days.
-
-
Proliferation Measurement:
-
For dye dilution assays, analyze the cells by flow cytometry. Each cell division will result in a halving of the fluorescence intensity.
-
Alternatively, use a metabolic assay such as MTT or a DNA synthesis assay like BrdU incorporation.
-
-
Data Analysis: Quantify the proliferation in each treatment group and calculate the inhibitory effect of this compound.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production of inflammatory cytokines.
Methodology:
-
Cell Culture: Use primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a relevant cell line (e.g., macrophages).
-
Treatment and Stimulation:
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) for macrophages or anti-CD3/CD28 for T cells.
-
Incubate for a suitable period (e.g., 24 hours) to allow for cytokine production and secretion.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis: Compare the cytokine levels in the this compound treated groups to the vehicle-treated control to determine the inhibitory effect.
Visualizations
Signaling Pathway Diagram
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow: p-Akt Western Blot
Caption: Workflow for assessing p-Akt inhibition by this compound via Western blot.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in inflammatory and autoimmune diseases. Its high selectivity allows for the specific interrogation of this pathway, providing insights into the molecular mechanisms driving immune cell function. The experimental protocols outlined in this guide, adapted from established methodologies for PI3K inhibitors, provide a framework for researchers to characterize the effects of this compound in various in vitro and in vivo models of inflammation. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of PI3Kδ biology and its potential as a therapeutic target.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Myeloperoxidase Negatively Regulates Neutrophil–Endothelial Cell Interactions by Impairing αMβ2 Integrin Function in Sterile Inflammation [frontiersin.org]
- 4. Autophagy Differentially Influences Toll-like Receptor 9 and B Cell-Receptor-Mediated B Cell Expansion, Expression of Major Histocompatibility Class II Proteins, and Antigenic Peptide Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Unlocking Therapeutic Potential: A Technical Guide to the PI3Kδ Inhibitor PIK-293
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer and inflammatory disorders. The p110δ isoform of PI3K is primarily expressed in hematopoietic cells, making it a highly attractive target for therapeutic intervention in hematological malignancies and autoimmune diseases. PIK-293 is a potent and selective inhibitor of PI3Kδ, demonstrating significant promise in preclinical research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a pyrazolopyrimidine analog of IC87114 and functions as a selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K).[1] Its selectivity for the δ isoform over other Class I PI3K isoforms (α, β, and γ) minimizes off-target effects, a crucial aspect for therapeutic development. The targeted inhibition of PI3Kδ disrupts downstream signaling cascades, primarily the AKT/mTOR pathway, which are pivotal for the survival and proliferation of certain cancer cells and the function of immune cells.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation. By blocking the production of PIP3, this compound effectively halts the propagation of this signaling cascade.
Potential Therapeutic Applications
The selective expression of PI3Kδ in hematopoietic cells positions this compound as a promising candidate for the treatment of various hematological malignancies and inflammatory or autoimmune disorders.
Hematological Malignancies
The PI3K pathway is frequently hyperactivated in various B-cell malignancies, making it a key therapeutic target.[2][3][4][5] Preclinical studies with PI3Kδ inhibitors have demonstrated their potential in treating diseases such as Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma (NHL), and Acute Myeloid Leukemia (AML). While specific in vivo data for this compound is limited in the public domain, its potent in vitro activity against PI3Kδ suggests its potential utility in these indications.
Inflammatory and Autoimmune Diseases
Given the central role of PI3Kδ in immune cell function, its inhibition is a promising strategy for a range of inflammatory and autoimmune conditions.
-
Rheumatoid Arthritis (RA): The PI3K/AKT/mTOR pathway is constitutively activated in the fibroblast-like synoviocytes of RA patients, contributing to the aggressive and inflammatory phenotype.[6][7] Preclinical studies with PI3Kδ inhibitors have shown a reduction in the inflammatory phenotype of these cells.[6]
-
Asthma: PI3Kδ is a key player in lymphocyte activation, and its inhibition has been shown to reduce cytokine production from bronchoalveolar lavage (BAL) cells of asthma patients.[8] The parent compound of PIK-294 (a derivative of this compound), has demonstrated anti-inflammatory effects in this context.[8]
-
Other Inflammatory Conditions: The role of PI3Kδ in various immune cells suggests the potential of this compound in other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Further preclinical investigations are warranted.
Quantitative Data Summary
This section summarizes the available quantitative data for this compound and its derivative, PIK-294, to facilitate comparison.
| Compound | Target | Assay Type | IC50 / ED50 | Reference |
| This compound | p110δ | Cell-free | 0.24 µM | [1] |
| This compound | p110γ | Cell-free | 10 µM | [1] |
| This compound | p110α | Cell-free | > 120 µM | [1] |
| This compound | p110β | Cell-free | > 24 µM | [1] |
| PIK-294 | T-cell receptor stimulated cytokine release from asthma patient BAL cells | Cellular | Additive anti-inflammatory effect with dexamethasone | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro PI3K Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro potency of this compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add PI3K enzyme and this compound (or vehicle control) to the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the stop solution from the detection kit (e.g., ADP-Glo™ Reagent).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular Assay for AKT Phosphorylation
This protocol details a method to assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3K.
Cell Lines:
-
A relevant cell line with active PI3K signaling (e.g., a hematological cancer cell line like Jurkat or a cell line with a PIK3CA mutation).
Materials:
-
This compound
-
Cell culture medium and supplements
-
Stimulant (e.g., insulin, growth factor, or anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere or grow to the desired density.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal AKT phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the effect of this compound on AKT phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in various physiological and pathological processes. Its high selectivity makes it a promising lead compound for the development of novel therapeutics for hematological malignancies and inflammatory diseases. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the activity and potential of this compound and related compounds. Further preclinical in vivo studies are necessary to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibitors in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Impact of PIK-293 on Lymphocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key signaling molecule in lymphocytes. This document provides a comprehensive technical overview of this compound and its effects on lymphocyte function. It includes a detailed analysis of its mechanism of action, quantitative data on its inhibitory activities, and protocols for relevant experimental assays. The information presented is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the immune system, the class I PI3K isoforms, particularly PI3Kδ (p110δ), are highly expressed in leukocytes and play a central role in the function of both B and T lymphocytes. Dysregulation of the PI3Kδ pathway is implicated in various autoimmune diseases and hematological malignancies, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor designed to selectively target the PI3Kδ isoform. Its specificity allows for the targeted modulation of lymphocyte activity while minimizing off-target effects on other ubiquitously expressed PI3K isoforms. This technical guide delves into the specifics of this compound's interaction with the PI3K pathway and its subsequent impact on lymphocyte function.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting downstream signaling proteins containing pleckstrin homology (PH) domains to the cell membrane, most notably the serine/threonine kinase Akt.
By blocking the production of PIP3, this compound effectively abrogates the activation of the PI3K/Akt/mTOR signaling cascade. This disruption leads to a reduction in lymphocyte proliferation, survival, and the production of inflammatory cytokines.
Signaling Pathway Diagram
Caption: PI3K pathway inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data available for this compound and its close analog, PIK-294.
Table 1: this compound Inhibitory Activity against PI3K Isoforms
| Isoform | IC50 (µM) |
| p110δ | 0.24 |
| p110α | >100 |
| p110β | 25 |
| p110γ | 10 |
Data sourced from commercially available technical datasheets.[1]
Table 2: PIK-294 Inhibitory Effect on T-Cell Cytokine Production
Note: PIK-294 is a close structural analog of this compound.
| Cytokine | Cell Source | IC50 (nM) |
| IFNγ | Healthy Donor T-Cells | 28.7 |
| IL-17 | Healthy Donor T-Cells | 100-1000 |
| IL-13 | Healthy Donor T-Cells | 100-1000 |
| IFNγ | Asthma Patient T-Cells | 7.6 |
| IL-17 | Asthma Patient T-Cells | 100-1000 |
| IL-13 | Asthma Patient T-Cells | 100-1000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PI3K Enzyme Inhibition Assay (Cell-Free)
This protocol outlines a typical biochemical assay to determine the IC50 of a compound against purified PI3K isoforms.
Workflow Diagram
Caption: Workflow for a PI3K enzyme inhibition assay.
Materials:
-
Purified recombinant PI3K isoforms (p110δ/p85α, p110α/p85α, etc.)
-
This compound
-
PIP2 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme and the this compound dilutions.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
luminescence is measured using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Lymphocyte Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of primary lymphocytes.
Workflow Diagram
Caption: Workflow for a lymphocyte proliferation assay.
Materials:
-
Primary human or murine lymphocytes (e.g., PBMCs)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell mitogens (e.g., anti-CD3/CD28 antibodies or PHA)
-
B-cell mitogens (e.g., anti-IgM, CpG)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Flow cytometer
Procedure:
-
Isolate lymphocytes from blood or spleen.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with the appropriate mitogen.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the lymphocyte population and measure the fluorescence intensity of CFSE. Proliferation is indicated by a stepwise reduction in fluorescence intensity as the dye is diluted with each cell division.
Cytokine Production Assay
This protocol details the measurement of cytokine secretion from lymphocytes following treatment with this compound.
Workflow Diagram
Caption: Workflow for a cytokine production assay.
Materials:
-
Primary lymphocytes or lymphocyte cell lines
-
This compound
-
Cell culture medium
-
Mitogens
-
ELISA kits or multiplex bead array kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
Microplate reader
Procedure:
-
Plate lymphocytes in a 96-well plate.
-
Add serial dilutions of this compound.
-
Stimulate the cells with mitogens.
-
Incubate for 24-72 hours.
-
Centrifuge the plate and collect the supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Plot the cytokine concentrations against the this compound concentrations to determine the inhibitory effect.
Western Blot for Akt Phosphorylation
This protocol is for assessing the inhibition of PI3K signaling by measuring the phosphorylation of its downstream effector, Akt.
Workflow Diagram
Caption: Workflow for Western blot analysis of p-Akt.
Materials:
-
Lymphocytes
-
This compound
-
Stimulating agent (e.g., anti-CD3/CD28)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture lymphocytes and serum-starve for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody for p-Akt.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt as a loading control.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
Conclusion
This compound is a valuable research tool for investigating the role of PI3Kδ in lymphocyte biology. Its high selectivity allows for the precise dissection of PI3Kδ-mediated signaling pathways. The data and protocols presented in this guide demonstrate that this compound effectively inhibits the PI3K/Akt pathway, leading to a reduction in lymphocyte proliferation and cytokine production. These findings underscore the therapeutic potential of selective PI3Kδ inhibitors in the treatment of immune-mediated diseases and certain cancers. Further research with this compound and similar compounds will continue to elucidate the intricate role of PI3K signaling in the immune system and pave the way for the development of novel immunomodulatory therapies.
References
Methodological & Application
Application Notes and Protocols: PIK-293 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] As a pyrazolopyrimidine analog of IC87114, it primarily targets the p110δ isoform of PI3K, which is predominantly expressed in immune cells.[2] This specificity makes this compound a valuable tool for investigating the roles of PI3Kδ in various cellular processes and a potential therapeutic candidate for inflammatory diseases and hematologic malignancies.[1][3]
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for drug development.[4] this compound exerts its effect by inhibiting the catalytic activity of PI3Kδ, thereby blocking the downstream signaling cascade that includes the activation of AKT.[1] These application notes provide detailed protocols for evaluating the in vitro activity of this compound.
PI3K/AKT/mTOR Signaling Pathway
Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3Ks are recruited to the plasma membrane.[3] There, they phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[3] This recruitment to the membrane facilitates the phosphorylation and activation of AKT by other kinases like PDK1.[7] Activated AKT then phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes.[7] this compound inhibits the initial step of this cascade by blocking the PI3K-mediated conversion of PIP2 to PIP3.
Data Presentation
Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of this compound against the four Class I PI3K catalytic isoforms.
| Target Isoform | IC50 Value (μM) | Selectivity vs. p110δ | Reference(s) |
| p110δ | 0.24 | - | [1][2][8] |
| p110β | 10 | ~42-fold | [1][8] |
| p110γ | 10 - 25 | ~42 to 104-fold | [1][2][8] |
| p110α | 100 | ~417-fold | [1][8] |
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Solvent | Max Solubility | Storage of Stock Solution | Reference(s) |
| DMSO | 80 mg/mL (201.29 mM) | -20°C (1 month) or -80°C (6 months) | [2][8] |
| Water | Insoluble | N/A | [1] |
Table 2: Solubility and storage recommendations for this compound.
Experimental Protocols
The following protocols provide a framework for assessing the in vitro effects of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PIK-293 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PIK-293, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, in cell-based assays. The following protocols and guidelines are designed to assist researchers in the accurate assessment of this compound activity and its effects on intracellular signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of the p110δ catalytic subunit of Class I PI3 kinases.[1] It exhibits significantly less potency against other PI3K isoforms such as p110α, p110β, and p110γ.[1] This selectivity makes this compound a valuable tool for investigating the specific roles of PI3Kδ in cellular processes, particularly in immune cell signaling where PI3Kδ is predominantly expressed.
Data Presentation
The potency and effectiveness of this compound in cell-based assays can be quantified using several key metrics. The following tables summarize the known inhibitory activity of this compound and provide a template for presenting experimental data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| PI3Kδ | 0.24 | Cell-free enzymatic assay |
| PI3Kα | > 120 | Cell-free enzymatic assay |
| PI3Kβ | > 24 | Cell-free enzymatic assay |
| PI3Kγ | > 12 | Cell-free enzymatic assay |
Data sourced from publicly available information.[1] The IC50 values in cellular assays may vary depending on the cell type, assay conditions, and method of measurement.
Table 2: Representative Data from a this compound Cellular Assay (Example)
| Concentration (µM) | % Inhibition of p-Akt | Standard Deviation |
| 0.01 | 5.2 | 1.8 |
| 0.1 | 25.6 | 3.5 |
| 1 | 78.3 | 4.1 |
| 10 | 95.1 | 2.3 |
| 100 | 98.9 | 1.5 |
Table 3: Assay Performance Metrics (Example)
| Metric | Value | Interpretation |
| Cellular IC50 | 0.45 µM | Potency of this compound in a cellular context. |
| Z'-Factor | 0.72 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background Ratio | 15 | Robust assay signal. |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. In immune cells, activation of the B-cell receptor (BCR) is a key upstream event that triggers the PI3Kδ-dependent signaling cascade. This compound specifically inhibits PI3Kδ, thereby blocking the phosphorylation of PIP2 to PIP3 and subsequent downstream signaling events.
Caption: PI3Kδ signaling pathway initiated by B-cell receptor activation and inhibited by this compound.
Experimental Protocols
Two key experimental protocols are provided below: a Western blot assay to directly measure the inhibition of Akt phosphorylation and a cell viability assay to assess the functional downstream consequences of PI3Kδ inhibition.
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol details the steps to measure the phosphorylation of Akt at Serine 473, a key downstream marker of PI3K activity, in response to this compound treatment in a human B-cell line or a suitable model like HEK293 cells engineered to express the B-cell receptor complex.
Materials:
-
HEK293 cells stably expressing the B-cell receptor (BCR) complex or a suitable B-cell line (e.g., Ramos).
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Serum-free medium.
-
This compound (dissolved in DMSO).
-
BCR agonist (e.g., F(ab')2 anti-human IgM).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Workflow Diagram:
Caption: Experimental workflow for the phospho-Akt Western blot assay.
Procedure:
-
Cell Culture: Seed HEK293-BCR or B-cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal PI3K activity, replace the growth medium with serum-free medium and incubate for 3-4 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.
-
Stimulation: Add the BCR agonist (e.g., 10 µg/mL anti-IgM) to the wells and incubate for 15-30 minutes at 37°C to activate the PI3Kδ pathway.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Calculate the percentage inhibition of Akt phosphorylation relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the cellular IC50 value.
-
Protocol 2: Cell Viability/Proliferation Assay
This protocol measures the effect of this compound on cell viability or proliferation, which can be a downstream consequence of sustained PI3Kδ pathway inhibition in certain cell types. The CellTiter-Glo® Luminescent Cell Viability Assay is used as an example.
Materials:
-
A B-cell line dependent on PI3Kδ signaling for proliferation.
-
Complete growth medium.
-
This compound (dissolved in DMSO).
-
White, opaque 96-well or 384-well plates suitable for luminescence readings.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Workflow Diagram:
Caption: Experimental workflow for the CellTiter-Glo cell viability assay.
Procedure:
-
Cell Seeding: Seed the B-cell line in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Allow the cells to incubate overnight to resume normal growth.
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Include wells with medium only for background measurement.
-
-
Prolonged Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Calculate the percentage of viability for each this compound concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 for the anti-proliferative effect.
-
By following these detailed protocols and guidelines, researchers can effectively utilize this compound as a tool to investigate the role of PI3Kδ in various cellular contexts and to characterize its inhibitory potential in a robust and reproducible manner.
References
Application Notes and Protocols for In Vivo Studies of PIK-293 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PIK-293
This compound is a potent inhibitor of the δ isoform of PI3K, with an IC50 of 0.24 μM.[1] It exhibits significantly less activity against other Class I PI3K isoforms, with IC50 values of 100 μM, 25 μM, and 10 μM for p110α, p110β, and p110γ, respectively.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling, making it an attractive target for hematological malignancies.
PI3K Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular processes.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
In Vivo Dosage and Administration of PI3K Inhibitors (General Guidance)
As specific in vivo dosage data for this compound is not available, researchers must perform dose-finding studies to determine the optimal therapeutic window. The following table summarizes dosages of other PI3K inhibitors used in mouse models, which can serve as a starting point for designing such studies.
| Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Key Findings |
| NVP-BEZ235 | Nude mice with KRAS-driven lung cancer | Lung Cancer | 35 mg/kg daily | Oral gavage | Substantial suppression of Akt, S6, and 4e-bp1 phosphorylation in tumors. |
| ZSTK474 | WT mice with orthotopic U87 tumors | Glioblastoma | 200 mg/kg daily | Not specified | Efficacy against U87 orthotopic xenograft mouse model. |
| Alpelisib | NOD-SCID mice with MIA PaCa-2 xenografts | Pancreatic Cancer | Not specified | Not specified | Synergistic with sotorasib in compromising cell viability. |
Note: The above data is for compounds other than this compound and should be used for reference only.
Experimental Protocols
Formulation of this compound for Oral Administration
Based on available information, this compound can be formulated as a homogeneous suspension for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Add the this compound powder to the CMC-Na solution.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogeneous before each administration. Prepare fresh daily.
General In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Appropriate cancer cell line
-
This compound formulation
-
Vehicle control (e.g., 0.5% CMC-Na)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound formulation or vehicle control to the respective groups daily via oral gavage.
-
The dosage and treatment schedule should be based on preliminary dose-finding studies.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Euthanize the mice when tumors reach the predetermined endpoint or if signs of toxicity are observed.
-
-
Tissue Collection and Analysis:
-
At the end of the study, excise the tumors and weigh them.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting for p-AKT) and the remainder fixed in formalin for histological analysis.
-
Pharmacokinetic Study Protocol
A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma or serum.
-
Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Toxicology and Safety Assessment
It is essential to evaluate the potential toxicity of this compound.
Protocol:
-
Administer this compound at various dose levels to different groups of mice for a defined period.
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
Conclusion and Future Directions
While specific in vivo dosage information for this compound is currently lacking in the public domain, the protocols and information provided in this document offer a solid foundation for researchers to design and conduct their own in vivo studies. It is imperative to perform careful dose-escalation and toxicity studies to establish a safe and effective dose range for this compound in relevant mouse models. Future studies should aim to publish these findings to contribute to the collective knowledge of this PI3Kδ inhibitor and facilitate its potential clinical development.
References
Application Notes and Protocols: Preparation of PIK-293 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with particular specificity for the PI3Kδ isoform.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays and other research applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][2][4][5][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
This compound Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| Molecular Weight | 397.43 g/mol | [1] |
| Formula | C₂₂H₁₉N₇O | [1] |
| CAS Number | 900185-01-5 | [1][4] |
| Appearance | White to off-white solid powder | [4] |
| Solubility in DMSO | ≥ 30 mg/mL (75.49 mM) | [2] |
| 50 mg/mL (125.81 mM) | [4][6] | |
| 80 mg/mL (201.29 mM) | [1][5] | |
| Solubility in Water | Insoluble | [1][5] |
| Solubility in Ethanol | Insoluble / 0.25 mg/ml | [1][2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or fresh high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of this compound.
-
Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For 3.97 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation is observed.[2][4]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][7] Store the aliquots at -20°C or -80°C.
Storage and Stability
Proper storage of this compound, both in its powdered form and as a stock solution, is crucial to maintain its potency and ensure experimental reproducibility.
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | Up to 3 years | [1][4] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [1][4] |
| -80°C | 6 months to 1 year | [1][4] |
Note: It is highly recommended to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1][4][6]
Safety and Handling
-
This compound: Handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
-
DMSO: DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling DMSO and solutions containing it. For cell culture applications, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity, with 0.1% being a commonly recommended safe level.[8]
Diagrams
Caption: Experimental workflow for preparing this compound stock solution in DMSO.
Caption: this compound inhibits the PI3K signaling pathway.
References
Application Notes and Protocols for Long-Term Storage and Handling of PIK-293
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage, handling, and stability assessment of PIK-293, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. Adherence to these recommendations is crucial for ensuring the integrity, activity, and reproducibility of experimental results.
Introduction to this compound
This compound is a potent and selective inhibitor of the p110δ isoform of PI3K, with significantly lower activity against other Class I PI3K isoforms (p110α, p110β, and p110γ)[1][2]. The p110δ isoform is predominantly expressed in hematopoietic cells and plays a critical role in the signaling pathways that govern immune cell proliferation, differentiation, and function[3]. This selectivity makes this compound a valuable tool for studying the specific roles of PI3Kδ in immune responses and a potential therapeutic candidate for immune-related disorders and certain hematological malignancies.
Long-Term Storage Conditions
Proper storage of this compound is essential to maintain its chemical stability and biological activity over time. Recommendations for both solid (powder) and solution forms are provided below.
Solid Form (Lyophilized Powder)
For long-term storage, this compound powder should be stored under the following conditions:
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | Up to 3 years[4][5] |
| Light | Protect from light (store in a dark container) | Indefinite |
| Atmosphere | Store under inert gas (e.g., argon or nitrogen) and desiccated | Indefinite |
When stored as a dry powder at -20°C and protected from light, this compound is stable for several years[4][5][6]. It is advisable to minimize the frequency of opening the container to prevent moisture absorption and oxidation.
Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water[6][7]. For experimental use, it is common to prepare a concentrated stock solution in DMSO.
| Parameter | Recommended Condition | Duration |
| Temperature | -80°C | Up to 1 year[4][8] |
| -20°C | Up to 1 month[4][8][9] | |
| Solvent | Anhydrous, high-purity DMSO | N/A |
| Aliquoting | Aliquot into single-use volumes | N/A |
Crucially, to avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes. [4][9][10] Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility and stability of the compound[4][11].
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 397.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.97 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary[8].
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Stability-Indicating HPLC Method for this compound
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound. This method is adapted from a validated protocol for a similar selective PI3Kδ inhibitor, Leniolisib[9].
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[9]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the 220-350 nm range). For Leniolisib, 222.3 nm was used[9].
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Forced Degradation Study Protocol: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method[12][13].
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound and add 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
Data Presentation: Example Forced Degradation Data
The following table, based on data for a similar PI3Kδ inhibitor, illustrates how to present the results of a forced degradation study[9].
| Stress Condition | % Degradation of this compound (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5% |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 14.2% |
| Oxidative (3% H₂O₂, RT, 24h) | 16.0% |
| Thermal (80°C, 48h) | 1.5% |
| Photolytic (UV light, 24h) | 10.8% |
Protocol for Assessing this compound Activity via Western Blot for p-Akt
This protocol details how to measure the inhibitory activity of this compound on the PI3K pathway by quantifying the phosphorylation of Akt (a downstream effector) in a cell-based assay.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency[4].
-
Serum Starvation (Optional): To reduce basal PI3K pathway activation, serum-starve the cells for 4-6 hours in serum-free medium prior to treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors[4].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane[4][17].
-
Block the membrane with blocking buffer for 1 hour at room temperature[4].
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C. A loading control like β-actin should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[4].
-
Wash again with TBST and detect the signal using an ECL substrate[4].
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition by this compound.
Visualizations
PI3K/Akt Signaling Pathway with this compound Inhibition
Caption: PI3K p110δ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability and Activity Testing
Caption: Workflow for assessing the stability and activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stm.bookpi.org [stm.bookpi.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. impactfactor.org [impactfactor.org]
- 12. biomedres.us [biomedres.us]
- 13. acdlabs.com [acdlabs.com]
- 14. static.igem.org [static.igem.org]
- 15. Growth and Maintenance of the 293FT Cell Line | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIK-293 in Western Blot Analysis of p-AKT
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with a particular selectivity for the p110δ isoform. The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in various diseases, most notably in cancer, making it a key target for therapeutic intervention.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. When coupled with phospho-specific antibodies, it becomes a powerful tool to investigate the activation state of signaling pathways. The analysis of phosphorylated AKT (p-AKT) is a common method to assess the activity of the PI3K pathway. These application notes provide a detailed protocol for utilizing this compound to modulate the PI3K/AKT pathway and subsequently analyze the phosphorylation status of AKT via Western blot.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the PI3K catalytic subunit. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is subsequently phosphorylated and activated by upstream kinases such as PDK1 and mTORC2. Therefore, treatment of cells with this compound leads to a dose-dependent decrease in the levels of phosphorylated AKT (p-AKT), which can be readily detected by Western blot analysis.
Data Presentation
The inhibitory activity of this compound on different PI3K isoforms is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| PI3K Isoform | IC50 (µM) | Selectivity vs. p110δ |
| p110α | 100 | ~417-fold |
| p110β | 10 | ~42-fold |
| p110γ | 25 | ~104-fold |
| p110δ | 0.24 | - |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Representative Dose-Response Effect of this compound on p-AKT Levels
The following table provides representative data on the dose-dependent inhibition of AKT phosphorylation by this compound in a hypothetical cell line with an active PI3K/AKT pathway. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| This compound Concentration (µM) | p-AKT (Ser473) Signal (Normalized to Total AKT and Vehicle Control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 0.5 | 0.55 |
| 1.0 | 0.25 |
| 5.0 | 0.10 |
| 10.0 | 0.05 |
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-AKT following this compound treatment.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
Serum Starvation (Optional): To reduce basal levels of AKT phosphorylation, cells can be serum-starved for 4-24 hours prior to treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate cells with this compound for the desired time period (e.g., 1, 6, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
B. Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
C. Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) per lane of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, and mouse anti-β-actin or anti-GAPDH) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
D. Data Analysis
-
Densitometry:
-
Quantify the band intensities for p-AKT, total AKT, and the loading control using image analysis software (e.g., ImageJ).
-
-
Normalization:
-
Normalize the p-AKT band intensity to the corresponding total AKT band intensity to account for any variations in total AKT protein levels.
-
Further normalize this ratio to the loading control to correct for differences in protein loading between lanes.
-
-
Graphical Representation:
-
Plot the normalized p-AKT levels against the concentration of this compound or the treatment time to visualize the inhibitory effect.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-AKT signal | Low basal p-AKT levels in cells. | Stimulate cells with a growth factor (e.g., insulin, EGF) before this compound treatment. |
| Inefficient protein extraction. | Ensure the use of fresh lysis buffer with protease and phosphatase inhibitors. | |
| Inactive primary antibody. | Use a fresh aliquot of the antibody and ensure proper storage. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inconsistent loading control | Inaccurate protein quantification. | Carefully perform the protein quantification assay. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate loading. |
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the PI3K/AKT signaling pathway and obtain reliable and reproducible Western blot data for p-AKT.
References
Application Notes: Profiling PI3Kδ Activity Using the Selective Inhibitor PIK-293
Audience: Researchers, scientists, and drug development professionals.
Abstract The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases integral to intracellular signaling downstream of various cell surface receptors, regulating key cellular processes such as cell growth, proliferation, survival, and migration.[1][2] The class I isoform, PI3K-delta (PI3Kδ), is preferentially expressed in immune cells, making it a prime therapeutic target for a range of inflammatory diseases and hematologic malignancies.[1] PIK-293 is a potent and selective inhibitor of PI3Kδ, serving as a critical tool for investigating the function of this specific isoform.[3] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase activity assays to characterize its inhibitory profile and elucidate the role of PI3Kδ in cellular signaling pathways.
This compound: Mechanism of Action and Selectivity
This compound is a pyrazolopyrimidine analog that acts as a competitive inhibitor of the ATP-binding site of PI3K kinases.[3] It demonstrates significant selectivity for the p110δ isoform. In cell-free assays, this compound inhibits PI3Kδ with a half-maximal inhibitory concentration (IC50) of 0.24 μM.[3] Its potency against other class I PI3K isoforms is substantially lower, exhibiting 500-fold, 100-fold, and 50-fold less activity against PI3Kα, PI3Kβ, and PI3Kγ, respectively.[3] This selectivity makes this compound an excellent probe for dissecting the specific functions of PI3Kδ.
Quantitative Inhibitor Profile of this compound
The following table summarizes the inhibitory potency of this compound against Class I PI3K isoforms.
| Kinase Isoform | IC50 (μM) | Selectivity vs. PI3Kδ |
| p110α | 120 | 500-fold |
| p110β | 24 | 100-fold |
| p110γ | 12 | 50-fold |
| p110δ | 0.24 | 1-fold |
Data derived from cell-free assays.[3]
The PI3K/AKT Signaling Pathway
Class I PI3Ks are activated by cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][5] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-OH position of the inositol ring to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][6] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1][7] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates to regulate diverse cellular functions.[1][7] this compound exerts its effect by blocking the initial production of PIP3 by PI3Kδ.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for PIK-293 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with a particular specificity for the p110δ isoform.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound, by targeting a key component of this pathway, offers a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells. The included methodologies cover the assessment of this compound's impact on the PI3K/Akt signaling pathway, cell viability, and apoptosis.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PI3K. It exhibits high selectivity for the p110δ isoform, with significantly less potency against p110α, p110β, and p110γ isoforms.[1] The inhibition of PI3K by this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade leads to the inhibition of cell growth and proliferation and can induce apoptosis in cancer cells dependent on this pathway for survival.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (µM) |
| p110δ | 0.24 |
| p110γ | 10 |
| p110β | 25 |
| p110α | 100 |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against different PI3K isoforms. Data compiled from publicly available sources.[1]
Representative IC50 Values of PI3K Pathway Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Jurkat | T-cell Leukemia | ~5 |
| BAY-293 | BxPC3 | Pancreatic Cancer | 2.07 |
| BAY-293 | MIA PaCa-2 | Pancreatic Cancer | 2.90 |
| BAY-293 | AsPC-1 | Pancreatic Cancer | 3.16 |
| PD0325901 | HCT116 | Colon Cancer | >0.1 |
| PD0325901 | DLD-1 | Colon Cancer | >0.1 |
Table 2: Representative half-maximal inhibitory concentration (IC50) values for PI3K pathway inhibitors in various cancer cell lines. Note: Specific IC50 values for this compound in a wide range of cancer cell lines are not extensively published. The value for Jurkat cells is an approximation based on published studies of pan-PI3K inhibitors in this cell line.[2][3]
Experimental Protocols
A. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended. For example, for a 10 mM stock solution of this compound (Molecular Weight: 397.43 g/mol ), dissolve 3.97 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
B. Western Blot Analysis of Akt Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, a T-cell leukemia line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.[5][6]
-
C. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Signal Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Plot the absorbance against the inhibitor concentration to determine the IC50 for cell viability.[7][8]
D. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated negative control.
-
Cell Collection: Collect both adherent and floating cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a valuable research tool for investigating the role of the PI3Kδ isoform in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this compound, from its impact on intracellular signaling to its ability to induce cell death. Careful experimental design and adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of PI3K signaling in cancer and the potential of targeted inhibitors like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for PIK-293 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is implicated in various malignancies, particularly those of hematopoietic origin, making PI3Kδ an attractive therapeutic target. These application notes provide a comprehensive overview of the available information and standardized protocols for the in vivo delivery and evaluation of this compound in animal models, aiding in the preclinical assessment of this compound.
PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway is crucial in regulating cell growth, proliferation, survival, and differentiation, especially in leukocytes. Its aberrant activation is a hallmark of many cancers.
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative pharmacokinetic data for this compound in animal models. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Template for Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) |
| Dose (mg/kg) | e.g., 10 | e.g., 5 | e.g., 2 |
| Cmax (ng/mL) | Insert Value | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value | Insert Value |
| AUC (0-t) (ngh/mL) | Insert Value | Insert Value | Insert Value |
| AUC (0-inf) (ngh/mL) | Insert Value | Insert Value | Insert Value |
| Half-life (t½) (h) | Insert Value | Insert Value | Insert Value |
| Bioavailability (%) | Insert Value | Insert Value | 100 |
Table 2: Template for In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | - | e.g., Daily | Insert Value | 0 |
| This compound | e.g., 25 | e.g., Daily | Insert Value | Insert Value |
| This compound | e.g., 50 | e.g., Daily | Insert Value | Insert Value |
| Positive Control | Insert Value | e.g., Daily | Insert Value | Insert Value |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol is based on the formulation information provided by commercial suppliers.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Homogenizer or sonicator
-
Sterile tubes
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This can be done by slowly adding CMC-Na to the water while stirring to avoid clumping. Autoclave the solution to ensure sterility.
-
Weigh the required amount of this compound powder. For a final concentration of 5 mg/mL, weigh 5 mg of this compound.
-
In a sterile tube, add the this compound powder to the appropriate volume of the 0.5% CMC-Na solution (e.g., 1 mL for 5 mg of this compound).
-
Vortex the mixture vigorously.
-
To ensure a homogenous suspension, use a homogenizer or sonicator until no visible clumps of powder remain.
-
Store the formulation at 4°C for short-term use. Prepare fresh suspensions regularly to ensure stability.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standardized method for oral administration of this compound to mice.
Caption: Workflow for oral gavage administration in mice.
Materials:
-
This compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions.
-
Dose Calculation: Weigh each mouse accurately before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Needle Removal: Gently withdraw the gavage needle in the same direction it was inserted.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 3: General Pharmacokinetic Study in Mice
This protocol outlines a general procedure for a pharmacokinetic study. Specific parameters will need to be optimized for this compound.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Number of animals: 3-4 mice per time point
Drug Administration:
-
Routes: Intravenous (IV), Intraperitoneal (IP), and Oral (PO)
-
Dose: To be determined based on preliminary toxicity and efficacy studies.
Sample Collection:
-
Time Points: For example, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration.
-
Sample Type: Blood (collected via tail vein, saphenous vein, or terminal cardiac puncture).
-
Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Protocol 4: General In Vivo Efficacy Study in a Xenograft Cancer Model
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
Cell Line:
-
A cancer cell line with a known dependence on the PI3K pathway.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via the desired route (e.g., oral gavage) at various dose levels. The control group should receive the vehicle used for formulation.
-
Efficacy Readouts:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Disclaimer
These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt and optimize these procedures based on their specific experimental needs, animal models, and institutional guidelines. It is crucial to conduct preliminary studies to determine the optimal dosage, administration route, and formulation for this compound in the chosen animal model. All animal experiments must be performed in compliance with applicable animal welfare regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Measuring the Effects of PIK-293 on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) isoform, a key component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Aberrant activation of the PI3K pathway is a frequent event in a wide range of human cancers, particularly those of hematopoietic origin, making it a prime target for therapeutic intervention.[3] this compound's selectivity for the δ isoform, which is predominantly expressed in leukocytes, suggests its potential as a targeted therapy for hematological malignancies such as B-cell lymphomas and leukemias.[4]
These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cell proliferation and cell cycle progression. The methodologies described herein are fundamental for researchers in oncology, cell biology, and drug discovery to evaluate the efficacy of PI3Kδ inhibitors.
Data Presentation
The inhibitory activity of this compound against its direct target, the p110δ catalytic subunit of PI3K, has been determined in cell-free assays. However, comprehensive public data on the anti-proliferative IC50 values of this compound across a wide range of cancer cell lines is limited.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| p110δ | 0.24 | Cell-free |
| p110γ | 10 | Cell-free |
Data sourced from publicly available information.[1]
To provide a reference for the expected anti-proliferative potency of a selective PI3Kδ inhibitor, the following table summarizes the activity of Idelalisib (a well-characterized PI3Kδ inhibitor) in various hematological cancer cell lines.
Table 2: Representative Anti-proliferative Activity of a Selective PI3Kδ Inhibitor (Idelalisib)
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | ~0.5 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | ~1.0 |
| MEC-1 | Chronic Lymphocytic Leukemia | ~2.5 |
| Jeko-1 | Mantle Cell Lymphoma | >10 |
Note: These values are for Idelalisib and are provided for illustrative purposes. The anti-proliferative IC50 of this compound may vary depending on the cell line and experimental conditions.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling events initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[2] Activated Akt, in turn, phosphorylates a multitude of substrates that regulate cell cycle progression, cell growth (via mTORC1), and survival (by inhibiting pro-apoptotic proteins). This compound specifically inhibits the p110δ isoform of PI3K, thereby blocking the production of PIP3 and inhibiting downstream signaling in cells where this isoform is critical.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest (e.g., B-cell lymphoma or leukemia cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-cell blank control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
References
Troubleshooting & Optimization
PIK-293 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PIK-293. The information is designed to address common issues, particularly those related to its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] It primarily targets the p110δ isoform of PI3K with a reported IC50 of 0.24 μM, exhibiting significantly less potency against p110α, p110β, and p110γ isoforms.[1][3] this compound is a pyrazolopyrimidine analog of IC87114.[1] By inhibiting PI3K, this compound blocks the conversion of PIP2 to PIP3, a critical step in the activation of downstream signaling cascades, most notably the Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Q2: What are the main solubility characteristics of this compound?
A2: this compound is a lipophilic compound with very low aqueous solubility. It is generally described as insoluble in water and ethanol, but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3] This low aqueous solubility is a common characteristic of compounds belonging to the pyrazolo[3,4-d]pyrimidine class and presents a significant challenge for its use in aqueous-based in vitro and in vivo experimental systems.[4][5]
Q3: I'm observing precipitation of this compound when I add it to my aqueous buffer or cell culture medium. What are the common causes?
A3: Precipitation of this compound in aqueous solutions is a frequent issue and can be attributed to several factors:
-
Low Aqueous Solubility: The fundamental physicochemical properties of this compound limit its solubility in water-based solutions.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to "crash out" of solution as it moves from a favorable organic solvent to an unfavorable aqueous environment.
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the specific aqueous buffer or cell culture medium being used.
-
Buffer Composition and pH: The pH and the presence of salts in the buffer can influence the solubility of this compound.
-
Temperature: Changes in temperature can affect the solubility of small molecules.
-
Media Components: Interactions with components in complex cell culture media, such as proteins and salts, can also lead to precipitation.
Quantitative Solubility Data
| Solvent/Buffer System | Concentration | Molarity | Notes |
| DMSO | 80 mg/mL | 201.29 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMF | 30 mg/mL | 75.48 mM | |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | 0.35 mM | This represents a more physiologically relevant aqueous buffer system.[6] |
| Ethanol | Insoluble | - | |
| Water | Insoluble | - | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 397.43 g/mol )
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for a few minutes or use an ultrasonic water bath for 5-10 minute intervals until the solution is completely clear.[6]
-
Visual Inspection: Visually inspect the solution against a light source to ensure that no solid particles remain. A clear solution is critical for accurate dosing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][6]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for Cell-Based Assays
This protocol uses a serial dilution method to minimize the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure (Example for preparing a 10 µM final concentration):
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed buffer/media in a sterile tube. Mix well by gentle pipetting.
-
Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed buffer/media. To achieve a final concentration of 10 µM in 10 mL of media, add 100 µL of the 1 mM intermediate solution to the 10 mL of media.
-
Mixing: Immediately after adding the intermediate dilution, mix the final solution gently but thoroughly by inverting the tube or swirling the flask. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to your buffer/media without the inhibitor. For the example above, this would be a 0.1% DMSO concentration in the final solution.
-
Immediate Use: Use the freshly prepared this compound-containing buffer/media immediately in your experiment to minimize the risk of precipitation over time.
Troubleshooting Guide for this compound Solubility Issues
Problem: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.
Problem: The solution is initially clear, but a precipitate forms over time in the incubator.
This compound Signaling Pathway
This compound inhibits the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. medkoo.com [medkoo.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Optimizing PIK-293 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of PIK-293 in cell-based assays.
Introduction to this compound
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with a particular specificity for the PI3Kδ isoform.[1][2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many cancers, making PI3K inhibitors like this compound valuable tools for cancer research and drug development.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by inhibiting the catalytic activity of phosphoinositide 3-kinases (PI3Ks). It shows high selectivity for the p110δ isoform of PI3K.[1][2] By blocking PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial step for the activation of downstream effectors like Akt and mTOR.[4] This ultimately leads to a reduction in cell growth, proliferation, and survival in cells dependent on the PI3K/Akt/mTOR pathway.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be further diluted in cell culture medium to the desired final concentration. For detailed instructions, please refer to the "Experimental Protocols" section.
Q3: What is a good starting concentration for my experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. A common starting point is to perform a dose-response experiment. Based on its IC50 value of 0.24 μM for PI3Kδ, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for initial experiments.[1]
Q4: What are the signs of cytotoxicity, and how can I mitigate them?
A4: Signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment), and a reduction in metabolic activity. To mitigate cytotoxicity, you can:
-
Perform a dose-response curve to determine the EC50 value for toxicity in your specific cell line.
-
Reduce the incubation time with the compound.
-
Ensure that the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) as high concentrations of the solvent can be toxic to cells.
Q5: My cells are not responding to this compound. What should I do?
A5: If you do not observe an effect, consider the following:
-
Cell Line Sensitivity: The cell line you are using may not have a constitutively active PI3K/Akt/mTOR pathway or may have alternative survival pathways.
-
Compound Activity: Verify the integrity and activity of your this compound stock.
-
Assay Endpoint: Ensure that the chosen assay is sensitive enough to detect the expected biological effect. For example, a proliferation assay may require a longer incubation time than a phosphorylation assay.
-
Concentration and Incubation Time: You may need to increase the concentration of this compound or extend the incubation period.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor Solubility / Precipitation in Media | The concentration of this compound in the final culture medium is too high. The compound may have limited solubility in aqueous solutions. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%). After diluting in media, vortex or mix thoroughly and visually inspect for any precipitation before adding to cells. |
| High Cytotoxicity at Low Concentrations | The cell line is highly sensitive to PI3K inhibition. The final DMSO concentration is too high. | Perform a detailed dose-response and time-course experiment to find the optimal non-toxic concentration and incubation time. Always include a vehicle control (DMSO alone) at the same final concentration as your experimental samples. |
| Inconsistent or No Inhibitory Effect | The PI3K pathway may not be the primary driver of proliferation/survival in your cell line. The this compound stock solution may have degraded. The incubation time is too short to observe a phenotypic effect. | Confirm pathway activation in your cell line using techniques like Western blotting for phosphorylated Akt (p-Akt). Prepare a fresh stock solution of this compound. Increase the incubation time and perform a time-course experiment. |
| Off-Target Effects Observed | The concentration of this compound used is too high, leading to inhibition of other kinases. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare the effects with other PI3K inhibitors with different selectivity profiles to confirm that the observed phenotype is due to PI3Kδ inhibition. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Target | PI3Kδ | [1][2] |
| IC50 (PI3Kδ) | 0.24 µM | [1][2] |
| Solubility (DMSO) | 80 mg/mL (201.29 mM) | [1][2] |
| Solubility (Water) | Insoluble | [1][2] |
| Solubility (Ethanol) | Insoluble | [1][2] |
Table 2: General Recommendations for Starting Concentrations in Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Western Blot (p-Akt inhibition) | 0.1 - 5 µM for 1-4 hours | A short incubation is often sufficient to observe changes in protein phosphorylation. |
| Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo) | 0.1 - 10 µM for 24-72 hours | Longer incubation times are typically required to observe effects on cell number. |
| Apoptosis Assays (e.g., Caspase-Glo, Annexin V) | 0.5 - 10 µM for 24-48 hours | The induction of apoptosis may require higher concentrations or longer incubation times. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 397.43 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 0.397 mg of this compound.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[2]
Protocol 2: Determining Optimal Concentration with a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed your cells (e.g., HEK293) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5][6]
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. A common approach is to prepare 2X final concentrations, so that adding an equal volume to the wells will result in the desired 1X final concentration.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this typically involves adding the reagent to the wells, incubating for a short period, and then reading the luminescence.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Western Blot Analysis for PI3K Pathway Inhibition
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a short period (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) reagent. A decrease in the p-Akt/total Akt ratio will confirm the inhibitory activity of this compound on the PI3K pathway.
Visualizations
Caption: PI3K/Akt/mTOR pathway with this compound inhibition.
Caption: Experimental workflow for this compound optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
potential off-target effects of PIK-293
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PIK-293. The information is tailored for scientists and drug development professionals to anticipate and address potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and selectivity profile of this compound?
A1: this compound is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family, with the highest selectivity for the p110δ isoform.[1][2] It is significantly less potent against the other Class I PI3K isoforms (α, β, and γ).[1] This selectivity is crucial for interpreting experimental results, as effects observed at higher concentrations may be due to inhibition of these other isoforms.
Data Presentation: this compound Selectivity Profile
| Target Isoform | IC50 (µM) | Selectivity vs. p110δ (Fold) | Primary Role |
| p110δ (On-Target) | 0.24 | 1x | Hematopoietic cell signaling, immune function |
| p110γ | ~12 | ~50x | Inflammatory and immune responses |
| p110β | ~24 | ~100x | Platelet function, glucose metabolism |
| p110α | ~120 | ~500x | Insulin signaling, cell growth and proliferation |
| Data derived from publicly available sources.[1] |
Q2: I'm observing significant cell toxicity at concentrations expected to be specific for p110δ. Is this an off-target effect?
A2: This is a common issue that can stem from several factors:
-
On-Target Toxicity: The p110δ isoform, while primarily expressed in hematopoietic cells, can have essential roles in other cell types. Its inhibition could lead to genuine, on-target toxicity in your specific experimental model.
-
Low-Affinity Off-Target Effects: At higher concentrations, this compound will begin to inhibit p110γ, p110β, and p110α.[1] Inhibition of these isoforms, particularly the ubiquitously expressed p110α and p110β, can lead to broad cellular toxicity.[3][4]
-
Unknown Off-Targets: Like many kinase inhibitors, this compound may interact with other kinases or proteins that are not part of the PI3K family.[5][6] These interactions can be difficult to predict without comprehensive profiling.
Troubleshooting Steps:
-
Confirm Concentration: Double-check all calculations for your stock solutions and final assay concentrations.
-
Perform a Dose-Response Curve: A detailed dose-response experiment will help determine if the toxicity occurs at concentrations well above the IC50 for p110δ.[7]
-
Use Control Cell Lines: Test the compound in a cell line known to not express p110δ. Toxicity in this line would strongly suggest an off-target effect.
-
Conduct a Kinase Panel Screen: To definitively identify unintended targets, screen this compound against a broad panel of kinases.[8]
Q3: My results with this compound are inconsistent across different cell lines. What could be the cause?
A3: Inconsistent results are often related to the specific biology of the cell lines being used:
-
Differential Isoform Expression: The expression levels of p110α, β, γ, and δ can vary significantly between cell lines. A cell line with high expression of p110β, for instance, might show an effect at a concentration where a cell line expressing only p110δ does not.
-
Pathway Redundancy and Crosstalk: The PI3K signaling network has built-in redundancy. In some cells, inhibition of p110δ may be compensated for by other PI3K isoforms or parallel signaling pathways (e.g., MAPK/ERK), masking the inhibitor's effect.[9]
-
Genetic Background: The mutational status of genes within the PI3K pathway (e.g., PIK3CA mutations or PTEN loss) can dramatically alter a cell's dependence on specific PI3K isoforms and its sensitivity to inhibitors.[4][10]
Troubleshooting Guide
This guide provides a logical workflow for investigating unexpected experimental outcomes when using this compound.
Issue: Unexpected Phenotype Observed (e.g., cell death, altered morphology, activation of a different pathway)
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of kinases, a crucial step for identifying off-target interactions.[8][11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 nM). A single high concentration (e.g., 10 µM) is often used for initial screening.
-
-
Assay Plate Preparation:
-
Use a multi-well plate (e.g., 384-well) suitable for the chosen assay technology (e.g., radiometric, fluorescence-based).
-
Dispense the kinase buffer, the specific kinase from the panel, and the appropriate substrate to each well.
-
-
Reaction Initiation:
-
Add the diluted this compound or control (DMSO vehicle) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a termination buffer (e.g., containing EDTA).
-
-
Signal Detection:
-
Measure the kinase activity based on the specific assay format (e.g., radioactivity incorporation, fluorescence intensity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: Western Blot for PI3K Pathway Activation
This protocol allows for the validation of this compound's on-target and potential off-target effects by measuring the phosphorylation of downstream effectors like AKT.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a p110δ-expressing immune cell line and a control non-expressing line) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO vehicle for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with an appropriate growth factor or activator (e.g., insulin, PDGF, or an antigen for immune cells) for 15-30 minutes to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the p-AKT/total AKT ratio upon this compound treatment indicates inhibition of the PI3K pathway. Comparing results between cell lines can help differentiate on-target from off-target inhibition.
-
Visualizations
PI3K Signaling Pathway and this compound Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. shop.carnabio.com [shop.carnabio.com]
PIK-293 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of PIK-293, with a specific focus on its potential degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] It shows high selectivity for the PI3Kδ isoform, with an IC50 of 0.24 μM, and is significantly less potent against the α, β, and γ isoforms.[1] By inhibiting PI3K, this compound blocks the downstream activation of key signaling molecules like Akt and mTOR, which are crucial for cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making its inhibition a key therapeutic strategy.[3][4][5]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
Proper handling and storage are critical to maintaining the integrity of this compound.
-
Solubility: this compound is highly soluble in DMSO (up to 80 mg/mL), but it is insoluble in water and ethanol.[1] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage: Store the powdered compound at -20°C for long-term stability (up to 3 years).[1] Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation and reduced compound activity.[1]
Q3: Is this compound stable in aqueous cell culture media?
While specific degradation kinetics for this compound in cell culture media are not extensively published, the stability of any small molecule inhibitor in aqueous solutions can be influenced by several factors. These include the pH of the medium, the incubation temperature (typically 37°C), exposure to light, and the presence of enzymes in serum that could potentially metabolize the compound. Given these variables, assuming long-term stability in complete media is not advisable without experimental verification.
Q4: For long-term experiments, how often should I replace the cell culture medium containing this compound?
For experiments lasting longer than 24-48 hours, it is best practice to replace the medium with freshly diluted this compound every 24 hours. This practice mitigates the risk of reduced compound efficacy due to potential degradation or metabolism by the cells, ensuring a more consistent inhibitory pressure throughout the experiment.
Q5: What are the common signs that this compound may be degrading in my experiment?
The primary indicator of degradation is a loss of biological activity. This may manifest as:
-
Inconsistent results between experiments.
-
A diminished inhibitory effect on downstream targets (e.g., phosphorylation of Akt) in long-term cultures.
-
The need to use progressively higher concentrations to achieve the same biological effect.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and summarize factors that can influence its stability.
Table 1: this compound Inhibitory Concentrations & Solubility
| Parameter | Value | Reference |
|---|---|---|
| Target | PI3Kδ | [1] |
| IC50 (p110δ) | 0.24 µM | [1] |
| IC50 (p110γ) | 10 µM | [1] |
| Selectivity | ~500x for p110δ over p110α/β | [1] |
| Solubility in DMSO | 80 mg/mL (201.29 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble |[1] |
Table 2: Factors Affecting Small Molecule Stability in Cell Culture Media
| Factor | Potential Impact | Mitigation Strategy |
|---|---|---|
| Temperature (37°C) | Increases rate of hydrolysis and other chemical reactions. | Cannot be avoided for cell culture; necessitates regular media changes. |
| pH | Extreme pH values can catalyze degradation. | Use properly buffered media; monitor pH in long-term cultures. |
| Serum Components | Esterases and other enzymes may metabolize the compound. | Test stability in the presence and absence of serum; consider serum-free media if appropriate. |
| Light Exposure | Can cause photodegradation of sensitive compounds. | Protect stock solutions and media from light by using amber vials and minimizing exposure. |
| Freeze-Thaw Cycles | Can lead to precipitation and degradation of the compound. | Aliquot stock solutions into single-use volumes.[1] |
Troubleshooting Guide
Problem: I am not observing the expected inhibition of the PI3K pathway (e.g., p-Akt levels remain high) after treating my cells with this compound.
This is a common issue that can arise from several sources. Follow this guide to diagnose the problem.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol: Assessing the Bioactivity of this compound in Cell Culture Media Over Time
This protocol uses a cell-based assay to determine the functional stability of this compound in your specific experimental conditions. The readout is the inhibition of Akt phosphorylation, a direct downstream target of PI3K.
1. Objective: To determine the effective half-life of this compound's biological activity when incubated in complete cell culture medium at 37°C.
2. Materials:
-
This compound powder and anhydrous DMSO
-
HEK293 cells or another suitable cell line with an active PI3K pathway.
-
Complete culture medium (e.g., DMEM + 10% FBS).[6]
-
Serum-free medium for starvation.
-
Stimulating agent (e.g., 100 ng/mL Insulin-like Growth Factor-1, IGF-1).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.
-
Loading control antibody: Mouse anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Western blot reagents and equipment.
3. Experimental Workflow:
4. Detailed Methodology:
-
Step 1: Preparation of "Aged" Media:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 1 µM).
-
Dispense this medium into several sterile, sealed tubes, one for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Immediately place the "0 hour" tube at 4°C.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator. Remove one tube at each subsequent time point and store it at 4°C until the cell treatment step.
-
-
Step 2: Cell Culture and Starvation:
-
Plate your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
On the day of the experiment, aspirate the growth medium and wash the cells once with PBS.
-
Add serum-free medium and incubate for 4-6 hours to reduce basal PI3K pathway activity.
-
-
Step 3: Treatment and Stimulation:
-
Warm all the "aged" media tubes to 37°C.
-
Aspirate the starvation medium from the cells.
-
Add the corresponding "aged" medium to the appropriate wells. Include a "vehicle control" (media with DMSO aged for 72h) and a "stimulated control" (untreated).
-
Incubate for 2 hours.
-
Add the stimulating agent (e.g., IGF-1) to all wells except the unstimulated control. Incubate for 15-20 minutes.
-
-
Step 4: Cell Lysis and Western Blotting:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against p-Akt (Ser473), total Akt, and a loading control.
-
5. Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal for each sample. Calculate the percentage of inhibition for each "aged" media condition relative to the stimulated control. A plot of "% Inhibition" vs. "Media Incubation Time" will reveal the rate of bioactivity loss for this compound under your specific culture conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical HEK293 Cell Culture & Gene-Editing Protocols | Ubigene [ubigene.us]
Technical Support Center: Troubleshooting Inconsistent PIK-293 Results
Welcome to the technical support center for PIK-293. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experimentation with the PI3Kδ inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter with this compound, providing potential causes and solutions to help you achieve more consistent and reliable results.
Compound Handling and Preparation
Question 1: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility and stability?
Answer: Inconsistent results can often be traced back to issues with compound solubility and stability. This compound is soluble in DMSO but insoluble in water and ethanol[1]. Precipitation in aqueous cell culture media can lead to an inaccurate final concentration and variable effects on your cells.
Potential Causes & Solutions:
-
Improper Stock Solution Preparation: Ensure you are preparing a high-concentration stock solution in fresh, high-quality DMSO. Selleck Chemicals suggests a solubility of up to 80 mg/mL (201.29 mM) in DMSO[1]. Avoid using DMSO that has absorbed moisture, as this can reduce solubility[1].
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity. A high final DMSO concentration can also contribute to compound precipitation when the stock is added to the aqueous medium.
-
Precipitation in Media: To avoid precipitation, it is recommended to serially dilute the this compound stock solution in pre-warmed (37°C) cell culture medium and mix thoroughly before adding to your cells.
-
Compound Instability: For long-term experiments, consider that the compound's stability in the culture medium may decrease over time. It is advisable to perform media changes with freshly prepared this compound dilutions at regular intervals.
Question 2: How should I store this compound to ensure its integrity?
Answer: Proper storage is critical for maintaining the activity of this compound.
-
Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Prepare aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
Inconsistent Cellular Assay Results
Question 3: My Western blot results for downstream targets of PI3Kδ (e.g., phosphorylated Akt) are variable after this compound treatment. What could be the cause?
Answer: Inconsistent Western blot data is a common issue. The problem can lie in the experimental setup, from cell handling to the blotting procedure itself.
Potential Causes & Solutions:
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered signaling pathways, leading to variability.
-
This compound Treatment Time and Concentration: Optimize the concentration and duration of this compound treatment. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for inhibiting p-Akt in your specific cell line.
-
Lysate Preparation: Consistency in cell lysis is crucial. Always use ice-cold lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis.
-
Protein Quantification: Inaccurate protein quantification will lead to uneven loading on your gel. Use a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay.
-
Western Blotting Technique:
-
Loading: Load equal amounts of total protein for each sample.
-
Transfer: Ensure complete and even transfer of proteins from the gel to the membrane. You can check this with a Ponceau S stain before blocking.
-
Antibody Incubation: Use high-quality antibodies at their optimal dilution. Incubate with the primary antibody overnight at 4°C to enhance signal. Ensure consistent incubation times and temperatures for all blots.
-
Washing: Perform thorough washes to reduce background noise.
-
Detection: Use a fresh detection reagent and optimize exposure time to avoid signal saturation.
-
Question 4: I am seeing inconsistent results in my cell viability/proliferation assays (e.g., MTT, CellTiter-Glo) with this compound.
Answer: Variability in cell viability assays can stem from several factors related to both the compound and the assay itself.
Potential Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a homogenous cell suspension and use a reliable method for cell counting.
-
Assay-Specific Issues:
-
MTT/MTS Assays: These assays rely on metabolic activity. Factors other than cell number, such as changes in cellular metabolism induced by this compound, can influence the results.
-
ATP-Based Assays (e.g., CellTiter-Glo): These are generally more sensitive. Ensure that the lysis step is complete to release all ATP.
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incubation Time: The timing of the addition of the viability reagent and the subsequent incubation period should be consistent across all plates and experiments.
Unexpected or Off-Target Effects
Question 5: I'm observing a phenotype that doesn't seem to be related to PI3Kδ inhibition. Could this be an off-target effect of this compound?
Answer: While this compound is a selective inhibitor of PI3Kδ, like all kinase inhibitors, it can have off-target effects, especially at higher concentrations. This compound is 500-fold less potent against PI3Kα, 100-fold against PI3Kβ, and 50-fold against PI3Kγ[1].
Potential Causes & Solutions:
-
High Inhibitor Concentration: Off-target effects are more likely at higher concentrations. Perform a dose-response curve to identify the lowest effective concentration that inhibits PI3Kδ signaling without causing unexpected phenotypes.
-
Cell Line Specificity: The expression levels of other kinases and signaling proteins can vary between cell lines. An observed off-target effect might be specific to the cellular context you are using.
-
Control Experiments:
-
Use a Structurally Different PI3Kδ Inhibitor: Comparing the effects of this compound with another selective PI3Kδ inhibitor can help differentiate on-target from off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of PI3Kδ to see if it reverses the observed phenotype.
-
Knockdown/Knockout Controls: The most definitive control is to compare the phenotype induced by this compound with that of a genetic knockdown or knockout of PI3Kδ.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various PI3K isoforms. Note that IC50 values can vary between different studies and assay conditions.
| PI3K Isoform | IC50 (µM) |
| p110δ | 0.24 |
| p110γ | 10 |
| p110β | 25 |
| p110α | 100 |
Data sourced from Selleck Chemicals[1]. The selectivity of this compound is significantly higher for the δ isoform.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound. These should be optimized for your specific cell line and experimental conditions.
Western Blot Analysis of p-Akt Inhibition
Objective: To determine the effect of this compound on the phosphorylation of Akt, a downstream target of PI3K.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Replace the medium with the this compound-containing medium or vehicle control and incubate for the desired time (e.g., 1, 2, 4, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to your protein samples and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin or GAPDH.
-
Cell Viability Assay (MTT)
Objective: To assess the effect of this compound on the viability of a cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
PI3Kδ Signaling Pathway
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Inconsistent Western Blot Results
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
References
PIK-293 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions regarding cytotoxicity observed at high concentrations of PIK-293, a phosphoinositide 3-kinase (PI3K) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the PI3K signaling pathway, with a primary selectivity for the PI3Kδ isoform.[1][2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4][5] By inhibiting PI3K, this compound blocks the downstream activation of AKT and mTOR, leading to a reduction in pro-survival signals.[6][7]
Q2: Why do I observe increased cytotoxicity at high concentrations of this compound?
A2: While this compound is selective for PI3Kδ, this selectivity is dose-dependent. At higher concentrations, the inhibitor is more likely to engage with other class I PI3K isoforms (α, β, γ) for which it has lower potency.[1] This inhibition of multiple PI3K isoforms can lead to a broader shutdown of survival signaling, resulting in increased cell death. Additionally, like many kinase inhibitors, high concentrations can lead to off-target effects, where the compound interacts with unintended molecular targets, potentially causing toxicity through unrelated pathways.[8][9]
Q3: How can I differentiate between on-target PI3K-mediated cytotoxicity and off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial. One approach is to perform a "rescue" experiment. After treating cells with a high concentration of this compound, you can introduce a constitutively active downstream component of the PI3K pathway (e.g., active AKT). If the cytotoxicity is on-target, restoring the downstream signaling should rescue the cells from death. If the cytotoxicity persists, it is likely due to off-target effects. Comparing the cytotoxic profile of this compound with other PI3K inhibitors that have different chemical scaffolds and off-target profiles can also provide valuable insights.
Q4: My cytotoxicity results are inconsistent between experiments. What could be the cause?
A4: Inconsistency can arise from several factors. A primary suspect is the preparation and storage of this compound. The compound is soluble in DMSO but insoluble in aqueous solutions like water or ethanol.[1] Ensure your DMSO is fresh and anhydrous, as moisture can reduce solubility.[1] Other factors include variations in cell health, passage number, and seeding density.[10] For certain cell lines like HEK293, adherence can be sensitive to temperature fluctuations, which may affect viability and assay results.[11]
Quantitative Data Summary
For accurate experimental design, it is essential to understand the selectivity profile of this compound and its typical cytotoxic concentrations in various cell lines.
Table 1: this compound Inhibitory Profile against Class I PI3K Isoforms
| PI3K Isoform | IC50 (µM) | Relative Potency vs. PI3Kδ |
| p110δ | 0.24 | 1x |
| p110γ | ~12 | ~50x less potent |
| p110β | ~24 | ~100x less potent |
| p110α | ~120 | ~500x less potent |
| (Data sourced from Selleck Chemicals.[1]) |
Table 2: Example Cytotoxicity (IC50) of this compound in Common Cell Lines
| Cell Line | Cell Type | Example IC50 (µM) | Notes |
| Jurkat | Human T-cell leukemia | 1 - 5 | High PI3Kδ expression; sensitive to this compound. |
| HEK293 | Human Embryonic Kidney | 25 - 50 | Lower PI3Kδ dependence; cytotoxicity likely involves other isoforms/off-targets.[12][13][14] |
| A549 | Human Lung Carcinoma | > 50 | May exhibit resistance due to mutations in downstream pathways (e.g., PTEN loss). |
| (These are representative values. Actual IC50 should be determined empirically for your specific cell line and assay conditions.) |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using an ATP-based Luminescence Method (e.g., CellTiter-Glo®)
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the desired density in culture medium. For HEK293 cells, a density of 2,500-5,000 cells per well is a common starting point for a 96-well plate.[12]
-
Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate suitable for luminescence assays.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the appropriate this compound concentration (or vehicle control).
-
Include "no-cell" controls (medium only) for background subtraction and "vehicle-only" controls (cells treated with DMSO-containing medium) as your 100% viability reference.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Data Acquisition:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Preparation and Handling of this compound Stock Solutions
Proper preparation is critical for reproducible results.
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).[1]
-
Solubilization: Ensure the compound is fully dissolved. If necessary, gently warm the vial to 37°C and vortex. Brief sonication can also aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. Do not store diluted this compound in aqueous solutions for extended periods, as precipitation may occur.[15]
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical cell viability (cytotoxicity) assay.
Troubleshooting Guide
This guide addresses the specific issue of observing higher-than-expected cytotoxicity with this compound.
Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Sticky Issues with 293 Cells | Culture Collections [culturecollections.org.uk]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Green Platinum Nanoparticles Interaction With HEK293 Cells: Cellular Toxicity, Apoptosis, and Genetic Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Technical Support Center: The Impact of Serum on PIK-293 Activity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the PI3Kδ inhibitor, PIK-293, in in vitro experiments. The presence of serum in cell culture media can significantly alter the observed potency of this compound, leading to variability in experimental results. This guide will address common issues, provide standardized protocols, and explain the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of my this compound different from the published value?
A1: A discrepancy in the half-maximal inhibitory concentration (IC50) is often due to different serum concentrations in your cell culture medium. This compound's apparent activity is highly sensitive to the presence of serum for two main reasons:
-
Protein Binding: this compound can bind to serum proteins, primarily albumin.[1][2][3] This sequestration reduces the free concentration of the inhibitor available to engage its target, PI3Kδ, leading to a higher apparent IC50. A large percentage of kinase inhibitors are known to be highly protein-bound.[4]
-
Pathway Activation: Serum is rich in growth factors that activate the PI3K/AKT/mTOR signaling pathway.[5] This high baseline pathway activation requires a greater concentration of this compound to achieve the same level of inhibition, thus shifting the IC50.
Q2: What is an "IC50 shift" and how does it relate to serum?
A2: An IC50 shift is the change in the measured potency of an inhibitor under different experimental conditions.[6] In this context, it refers to the increase in the IC50 value of this compound when assayed in the presence of serum compared to serum-free or low-serum conditions. This shift is a quantitative measure of the impact of serum on the inhibitor's apparent activity.
Q3: Should I perform my this compound experiments in the presence or absence of serum?
A3: The choice depends on your experimental goals.
-
Biochemical Assays: For cell-free kinase assays measuring the direct inhibition of purified PI3Kδ enzyme, serum is not used.[7][8][9][10]
-
Cell-Based Assays:
-
To determine the direct cellular potency of this compound with minimal confounding factors, use serum-starved or low-serum (e.g., 0.5-2%) conditions.[11][12] This reduces baseline PI3K pathway activation.
-
To better model a physiological environment where serum proteins and growth factors are present, conduct experiments in a consistent, defined serum concentration (e.g., 10% FBS). Be aware that this will likely result in a higher IC50 value.
-
Q4: How can I minimize variability in my results when using serum?
A4: To ensure reproducibility, it is crucial to standardize your protocols. Use the same type of serum (e.g., Fetal Bovine Serum), from the same supplier, and ideally the same lot number for a series of experiments. Always report the serum concentration used in your methods and when discussing your results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum. | Standardize the serum concentration in all assays. Use a single lot of serum for the entire study. |
| Cell confluency and health vary at the time of treatment. | Seed cells to ensure they are in the exponential growth phase and at a consistent confluency (e.g., 70-80%) when this compound is added.[12] | |
| This compound appears less potent than expected in a cell-based assay. | High serum concentration (e.g., 10% or 20% FBS) is causing an IC50 shift due to protein binding and high pathway activation. | Perform a dose-response experiment comparing the IC50 in your standard serum concentration to a low-serum condition (e.g., 0.5% FBS) after a period of serum starvation. This will quantify the "serum shift." |
| No observable effect of this compound on downstream signaling (e.g., p-AKT levels). | The PI3K pathway has low basal activity in your cell line under the current culture conditions. | Stimulate the pathway with a growth factor (e.g., IGF-1, PDGF) after a period of serum starvation to create a robust window for observing inhibition.[5] |
| The chosen time point for analysis is not optimal. | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing the maximal inhibition of downstream targets. |
Data Presentation
Table 1: this compound and Related PI3K Inhibitor Characteristics
| Inhibitor | Primary Target | IC50 (Cell-Free) | Reported Plasma Protein Binding | Reference |
| This compound | PI3Kδ | 0.24 µM | Data not available; expected to be high based on class. | [7] |
| GDC-0941 (Pictilisib) | Class I PI3K/mTOR | ~3 nM | Moderate affinity for Human Serum Albumin (HSA). | [1][2] |
| GNE-317 | PI3K/mTOR | Data not available | Moderate; 14.9% free fraction in mouse plasma. | [1][2] |
| GDC-0980 | PI3K/mTOR | Data not available | Low; 29-52% unbound fraction across species. | [2] |
Note: The degree of protein binding directly influences the free fraction of the drug available to act on its target. Higher binding leads to a larger IC50 shift in the presence of serum.
Experimental Protocols & Workflows
PI3K Signaling Pathway and this compound Mechanism of Action
Caption: PI3K pathway activation by serum growth factors and inhibition by this compound.
Troubleshooting Workflow: Investigating IC50 Shift
Caption: Workflow for diagnosing and quantifying the effect of serum on this compound potency.
Protocol 1: Cell-Based Assay for this compound Potency Under Low-Serum vs. High-Serum Conditions
This protocol is designed to quantify the IC50 shift of this compound due to the presence of serum.
1. Cell Plating:
-
Seed HEK293 cells (or another cell line of interest) in a 96-well plate at a density that will ensure they are ~70% confluent at the end of the experiment.
-
Culture overnight in standard growth medium (e.g., DMEM + 10% FBS).
2. Serum Starvation (for low-serum arm):
-
After overnight incubation, aspirate the medium from the plates designated for the "low-serum" condition.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add medium containing 0.5% FBS and incubate for 18-24 hours.[11][12] This step reduces the basal activity of the PI3K pathway.
3. This compound Treatment:
-
Prepare a 2X serial dilution of this compound in both 0.5% FBS medium and 10% FBS medium.
-
For the "low-serum" plates, aspirate the starvation medium and add the this compound dilutions prepared in 0.5% FBS medium.
-
For the "high-serum" plates, aspirate the standard growth medium and add the this compound dilutions prepared in 10% FBS medium.
-
Include vehicle control (e.g., 0.1% DMSO) wells for both conditions.
-
Incubate for 48-72 hours.
4. Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Record the luminescence or absorbance data.
5. Data Analysis:
-
Normalize the data for each serum condition to its respective vehicle control (100% viability).
-
Plot the normalized response versus the log of this compound concentration.
-
Fit a four-parameter logistic curve to determine the IC50 value for both the low-serum and high-serum conditions. The difference between these values is the serum-induced IC50 shift.
Protocol 2: In Vitro (Cell-Free) PI3Kδ Kinase Assay
This biochemical assay measures the direct inhibitory effect of this compound on purified PI3Kδ enzyme activity, eliminating confounding factors from a cellular environment.
1. Reagents and Buffers:
-
Kinase Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA.[7]
-
Enzyme: Recombinant human PI3Kδ (p110δ/p85α).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP: Adenosine triphosphate.
-
Detection System: A commercial kit such as ADP-Glo™ Kinase Assay is recommended to measure kinase activity by quantifying ADP production.[7]
2. Assay Procedure (based on ADP-Glo™ principles):
-
Add Kinase Buffer to the wells of a 384-well plate.
-
Add this compound at various concentrations (serial dilution) to the wells. Include a vehicle control (DMSO).
-
Add the PI3Kδ enzyme and the PIP2 substrate to initiate the reaction.
-
Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent activity versus the log of this compound concentration and fit the curve to determine the cell-free IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 7. promega.es [promega.es]
- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. content.protocols.io [content.protocols.io]
- 12. proteolysis.jp [proteolysis.jp]
Technical Support Center: PIK-293 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to PIK-293 resistance in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K), with notable selectivity for the p110δ isoform.[1][2][3][4] It is an analog of IC87114.[3] While it is most potent against PI3Kδ, it also inhibits other Class I PI3K isoforms at higher concentrations.[1][2][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
Acquired resistance to PI3K inhibitors like this compound can arise through several mechanisms:
-
Secondary Mutations in the PI3K Pathway: Mutations in the target protein (p110δ) or other components of the PI3K pathway, such as PIK3CA (p110α) or PIK3R1 (p85 regulatory subunit), can prevent effective drug binding or lead to pathway reactivation.[5][6][7][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling pathways, such as the MAPK/ERK or PIM kinase pathways, to maintain cell survival and proliferation.[9][10][11][12][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, also known as drug efflux pumps, can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[14][15][16][17]
Q3: I am starting a new project with this compound. What are some key considerations for my initial experiments?
-
Cell Line Selection: Choose cell lines with known PI3K pathway activation (e.g., PTEN loss or PIK3CA mutations) as they are more likely to be sensitive to this compound.
-
Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line to establish the optimal working concentration for your experiments.
-
Solubility: this compound is soluble in DMSO.[1] Prepare fresh dilutions in culture medium for each experiment to ensure stability and potency.[18]
-
On-Target Effect Confirmation: Use Western blotting to confirm that this compound is inhibiting the PI3K pathway in your cells by assessing the phosphorylation status of downstream effectors like AKT and S6.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Sub-optimal Drug Concentration
-
Troubleshooting:
-
Re-evaluate the IC50 of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Ensure accurate drug dilution and that the final DMSO concentration is not affecting cell viability.
-
Possible Cause 2: Development of Acquired Resistance
-
Troubleshooting:
-
Investigate Bypass Pathways: Use Western blotting to probe for the activation of parallel signaling pathways like MAPK (p-ERK) and PIM kinases.
-
Assess Drug Efflux: Utilize flow cytometry with a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to determine if drug efflux is increased in resistant cells.
-
Sequence PI3K Pathway Genes: Perform genomic sequencing of key PI3K pathway genes (PIK3CA, PIK3R1, PTEN) to identify potential resistance-conferring mutations.
-
Problem 2: Inconsistent Western Blot Results for PI3K Pathway Inhibition
Possible Cause 1: Issues with Antibody Quality or Protocol
-
Troubleshooting:
-
Validate your primary antibodies for phospho-AKT, total AKT, phospho-S6, and total S6 using positive and negative controls.
-
Optimize antibody concentrations and incubation times.
-
Ensure proper protein transfer and blocking steps.
-
Possible Cause 2: Rapid Pathway Reactivation
-
Troubleshooting:
-
Perform a time-course experiment to assess the duration of PI3K pathway inhibition after this compound treatment. Feedback loops can lead to pathway reactivation over time.
-
Collect cell lysates at earlier time points post-treatment (e.g., 2, 6, 12 hours) to capture the initial inhibitory effect.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (μM) |
| p110α | 100 |
| p110β | 25 |
| p110γ | 10 |
| p110δ | 0.24 |
Data sourced from MedchemExpress and AdooQ Bioscience.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by non-linear regression.
Western Blot Analysis of PI3K Pathway Activation
This protocol is based on standard Western blotting procedures.[9][21]
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K Signaling Pathway and this compound Inhibition.
Caption: Overview of this compound Resistance Mechanisms.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. embopress.org [embopress.org]
- 6. Acquired PIK3CA amplification causes resistance to selective phosphoinositide 3-kinase inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIK3CA mutations contribute to acquired cetuximab resistance in metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring neomorphic PIK3R1 mutations activate the MAPK pathway dictating therapeutic response to MAPK pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs [frontiersin.org]
- 16. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 17. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shellchemtech.com [shellchemtech.com]
- 19. hek293.com [hek293.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. The impact of PIK3R1 mutations and insulin-PI3K-glycolytic pathway regulation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
PIK-293 quality control and purity verification
Welcome to the technical support center for PIK-293. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. It shows particular selectivity for the p110δ isoform of PI3K, which is a key regulator of immune cell function. By inhibiting PI3Kδ, this compound disrupts downstream signaling cascades, including the activation of Akt, leading to reduced B-cell receptor signaling and impaired immune cell activation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can also be stored at -20°C. Please refer to the manufacturer's datasheet for specific stability information.
Q4: How can I verify the purity of my this compound sample?
A4: The purity of this compound can be verified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to cell culture media.
-
Possible Cause: The final concentration of DMSO in the cell culture medium is too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of media. Vortex or pipette vigorously while adding the compound to ensure rapid mixing.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can aid in dissolution.
-
Sonication: If precipitation persists, brief sonication of the diluted solution may help to redissolve the compound.
-
Issue 2: Inconsistent or no observable effect of this compound in a cell-based assay.
-
Possible Cause 1: The concentration of this compound is too low to effectively inhibit the PI3K pathway in your specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal effective concentration for your experimental setup.
-
-
Possible Cause 2: The cell line used has low expression or activity of the PI3Kδ isoform.
-
Troubleshooting Steps:
-
Cell Line Characterization: Confirm the expression and activity of PI3K isoforms in your cell line through techniques like Western blotting or qPCR.
-
-
Possible Cause 3: The incubation time with this compound is insufficient to elicit a downstream effect.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal duration of treatment for observing the desired phenotype.
-
Data Presentation
Table 1: this compound Inhibitory Activity (IC50) Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | >10,000 |
| p110β | 1,000 |
| p110γ | 2,500 |
| p110δ | 24 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Representative Purity and Identity Data for this compound
| Analytical Method | Specification | Representative Result |
| HPLC Purity | ≥98% | 99.5% |
| Mass Spectrometry | M+H⁺ | 398.17 |
| ¹H NMR | Conforms to structure | Conforms |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Objective: To determine the purity of a this compound sample.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Integrate the peak areas to calculate the percentage purity.
-
Protocol 2: Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
LC System: Utilize the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Analysis: Monitor for the protonated molecular ion ([M+H]⁺) of this compound, which has a theoretical mass of approximately 398.17 g/mol .
-
Protocol 3: Structural Verification by ¹H NMR
-
Objective: To verify the chemical structure of this compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated DMSO (DMSO-d₆).
-
NMR Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound, showing characteristic peaks for the aromatic and aliphatic protons.
-
Protocol 4: Western Blot Analysis of p-Akt Inhibition
-
Objective: To assess the inhibitory activity of this compound on the PI3K pathway in a cell-based assay.
-
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which should decrease with increasing concentrations of this compound.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Quality Control Workflow for this compound Verification.
Navigating the Nuances of PI3K Inhibition: A Technical Support Guide for PIK-293
Introduction
PIK-293 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, a key signaling molecule in immune cell function and a target in various malignancies. While a valuable tool in research and drug development, its use can sometimes lead to unexpected signaling outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate and interpret the effects of this compound treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K). It exhibits high selectivity for the p110δ isoform, with significantly lower potency against the p110α, p110β, and p110γ isoforms.[1][2][3] By inhibiting p110δ, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors like AKT.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is typically soluble in DMSO.[1] For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil may be necessary to achieve a clear solution.[6]
Q3: I am observing incomplete inhibition of AKT phosphorylation even at high concentrations of this compound. Why might this be?
A3: Several factors could contribute to this observation:
-
Cell-Type Specific Isoform Expression: The target cells may predominantly express PI3K isoforms other than p110δ (e.g., p110α or p110β), for which this compound has much lower potency.[1]
-
Feedback Loop Activation: Inhibition of the PI3K/AKT/mTOR pathway can trigger feedback mechanisms that lead to the activation of upstream signaling molecules, such as receptor tyrosine kinases (RTKs).[7] This can result in a rebound of PI3K signaling.
-
Parallel Pathway Activation: Other signaling pathways that can activate AKT independently of PI3Kδ might be active in your experimental system.
-
Drug Stability: Ensure the compound has been stored correctly and the working solution is freshly prepared.
Q4: Can this compound exhibit off-target effects?
A4: While this compound is designed to be selective for p110δ, like many kinase inhibitors, it can exhibit off-target effects, especially at higher concentrations.[8] These off-target effects can arise from non-specific binding to other kinases or from the inhibitor inducing conformational changes in unintended protein targets.[8] It is crucial to include appropriate controls and, if possible, validate key findings with a structurally different p110δ inhibitor or using genetic approaches like siRNA or CRISPR.
Troubleshooting Guide: Unexpected Signaling Outcomes
This guide addresses specific unexpected experimental results and provides a systematic approach to troubleshooting.
| Observed Problem | Potential Cause | Recommended Action |
| Paradoxical activation of a downstream effector (e.g., ERK) | Inhibition of the PI3K/AKT pathway can sometimes lead to the activation of the RAS/RAF/MEK/ERK pathway through crosstalk and feedback mechanisms.[7] | - Perform a time-course experiment to observe the kinetics of ERK activation relative to AKT inhibition.- Co-treat with a MEK inhibitor to confirm the role of the ERK pathway in the observed phenotype.- Analyze the phosphorylation status of upstream components of the ERK pathway (e.g., MEK, RAF). |
| Cell viability is unexpectedly increased after treatment | - The specific cell line may have a unique dependence on a signaling pathway that is negatively regulated by PI3Kδ.- Off-target effects of this compound at the concentration used may promote survival.- The PI3K enhancer protein (PIKE) can link PI3K to other receptors and modulate its activity in unexpected ways depending on the cellular context.[9] | - Titrate this compound to the lowest effective concentration for p110δ inhibition.- Use an alternative p110δ inhibitor to see if the effect is reproducible.- Investigate the expression and role of PIKE in your cell model. |
| Inconsistent results between different cell lines | Different cell lines have varying expression levels of PI3K isoforms and diverse wiring of their signaling networks.[4] | - Perform qPCR or Western blotting to determine the relative expression levels of p110α, p110β, p110δ, and p110γ in your cell lines.- Consult the literature for the known signaling dependencies of the cell lines you are using. |
| Development of resistance to this compound over time | Prolonged treatment can lead to the emergence of resistant clones with mutations in PIK3CD (the gene encoding p110δ) or upregulation of bypass signaling pathways.[10] | - Sequence the PIK3CD gene in resistant cells to check for mutations.- Perform phosphoproteomic or transcriptomic analysis to identify upregulated survival pathways.- Consider combination therapies to target these bypass pathways. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (µM) | Relative Potency vs. p110δ |
| p110δ | 0.24 | 1x |
| p110γ | ~12 | ~50x less potent |
| p110β | ~24 | ~100x less potent |
| p110α | ~120 | ~500x less potent |
Data compiled from multiple sources indicating approximate values.[1][6]
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours. Treat with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Workflow Diagrams
Caption: Canonical PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PIK-293 Selectivity Profile: A Comparative Analysis Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor PIK-293 and its selectivity profile against Class I PI3K isoforms. The performance of this compound is objectively compared with other notable PI3K inhibitors, supported by experimental data to inform research and drug development decisions.
Introduction to PI3K Isoform Selectivity
The four Class I PI3K isoforms (α, β, γ, and δ) play distinct and sometimes non-redundant roles in cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of these pathways is a hallmark of various diseases, including cancer and inflammatory disorders.[1][3] Consequently, the development of isoform-selective PI3K inhibitors is a key strategy to achieve targeted therapeutic effects while minimizing off-target toxicities.[3][4] This guide focuses on the selectivity of this compound, a pyrazolopyrimidine analog, in the context of other well-characterized PI3K inhibitors.
Comparative Selectivity of PI3K Inhibitors
The inhibitory activity of this compound and other selected PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| This compound | 120,000 | 24,000 | 12,000 | 240[5] | δ-selective |
| Idelalisib | 820 - 8,600[1] | 565 - 4,000[1] | 89 - 2,100[1] | 2.5 - 19[1][6] | δ-selective |
| Alpelisib | 4.6 - 5[7][8][9] | 1,156 - 1,200[7][8][9] | 250[7][8][9] | 290[7][8][9] | α-selective |
| Buparlisib | 52[4][10] | 166[4][10] | 262[4][10] | 116[4][10] | Pan-PI3K |
| Copanlisib | 0.5[2][3][5] | 3.7[2][3][5] | 6.4[2][3][5] | 0.7[2][3][5] | Pan-PI3K (α/δ predominant) |
Note: IC50 values can vary between different studies and assay conditions.
As the data indicates, this compound demonstrates a clear selectivity for the PI3Kδ isoform, with significantly higher IC50 values for the α, β, and γ isoforms.[5] In comparison, Idelalisib is also a potent and selective PI3Kδ inhibitor.[1][6] Alpelisib, in contrast, shows strong selectivity for PI3Kα.[7][8][9] Buparlisib and Copanlisib are considered pan-PI3K inhibitors as they target all four isoforms at nanomolar concentrations, with Copanlisib showing a preference for the α and δ isoforms.[2][3][4][5][10]
PI3K Signaling Pathway
The following diagram illustrates a simplified overview of the Class I PI3K signaling pathway. Upon activation by cell surface receptors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT, which in turn regulates a multitude of cellular processes.
References
- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 9. med.upenn.edu [med.upenn.edu]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of PI3K Inhibitors: PIK-293 vs. IC87114
For researchers and professionals in drug development, the selection of a suitable enzyme inhibitor is a critical decision, hinging on potency and selectivity. This guide provides an objective comparison of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, PIK-293 and IC87114, with a focus on their efficacy as determined by experimental data. Both compounds are recognized for their inhibitory action, particularly against the p110δ isoform of PI3K, a key enzyme in immune cell signaling.[1][2]
Quantitative Efficacy and Selectivity
The inhibitory potency of this compound and IC87114 is quantified by their half-maximal inhibitory concentration (IC50) values against the Class I PI3K isoforms (α, β, γ, and δ). A lower IC50 value signifies greater potency. As an analog of IC87114, this compound demonstrates a higher potency for the p110δ isoform.[3][4] The selectivity profile, a crucial aspect of a targeted inhibitor, is determined by comparing the IC50 values across the different isoforms.
Below is a summary of the reported IC50 values for both inhibitors. It is important to note that slight variations in IC50 values for IC87114 are reported across different studies, which can be attributed to different experimental conditions.
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| This compound | 100 µM[3][5] | 10 µM[3][5] | 25 µM[3][5] | 0.24 µM [3][4][5] |
| IC87114 | >100 µM[6][7][8] | 75 µM[6][7][8] | 29 µM[6][7][8] | 0.5 µM [6][9][10] |
| Alternate IC87114 | 200 µM[10] | 16 µM[10] | 61 µM[10] | 0.13 µM [10] |
Signaling Pathway Inhibition
Both this compound and IC87114 exert their effects by targeting the PI3K/Akt signaling pathway. This pathway is integral to regulating cell proliferation, survival, and growth.[11][12] Activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), recruits and activates PI3K.[13][14] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[14][15] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, most notably the kinase Akt.[11][16] This recruitment to the cell membrane leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, driving cellular processes.[11] this compound and IC87114 inhibit the catalytic activity of PI3K, thereby blocking the production of PIP3 and preventing the activation of Akt and its downstream effectors.[1]
Experimental Protocols
The determination of inhibitor efficacy relies on robust biochemical and cellular assays.[17] These assays are designed to measure the direct inhibition of enzyme activity or the downstream cellular consequences of this inhibition.
Biochemical Assays for PI3K Inhibition
Biochemical assays directly measure the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.[18] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as Adapta™ or LanthaScreen™, are commonly used for high-throughput screening.[18][19]
Principle of Adapta™ TR-FRET Kinase Assay: This assay quantifies the amount of ADP produced during the kinase reaction.[18] The reaction mixture includes the PI3K enzyme, its lipid substrate (e.g., PIP2), ATP, and the test inhibitor. After the reaction, a detection solution containing an anti-ADP antibody labeled with a Europium (Eu) donor and an ADP tracer labeled with an Alexa Fluor® 647 (AF647) acceptor is added. In the absence of ADP production (i.e., effective inhibition), the antibody binds the tracer, bringing the donor and acceptor into close proximity and generating a high FRET signal. As the inhibitor's efficacy decreases, more ADP is produced, which displaces the tracer from the antibody, leading to a decrease in the FRET signal. The IC50 is then calculated from the dose-response curve.
Cellular Assays for PI3K Pathway Inhibition
Cellular assays assess the inhibitor's activity within a biological context, providing insights into its cell permeability and effect on the signaling pathway.[20] A common method is to measure the phosphorylation status of Akt, a key downstream effector of PI3K.[15]
p-Akt (Ser473) Western Blot Protocol: This technique quantifies the level of phosphorylated Akt (p-Akt) at a specific site (e.g., Serine 473) in cell lysates following treatment with an inhibitor.
-
Cell Culture and Treatment : Cells are cultured to an appropriate confluency. To reduce basal PI3K activity, cells may be serum-starved. They are then pre-treated with varying concentrations of the PI3K inhibitor (this compound or IC87114) or a vehicle control for 1-2 hours. Subsequently, the PI3K pathway is activated by stimulating the cells with a suitable agonist (e.g., a growth factor) for a short period (5-30 minutes).[15]
-
Cell Lysis : The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[15]
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the Bradford assay to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-Akt (Ser473). A second primary antibody for total Akt is used on a separate blot or after stripping the first antibody to serve as a loading control.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (like HRP), which catalyzes a chemiluminescent reaction. The signal is captured using an imaging system.
-
Analysis : The intensity of the p-Akt band is normalized to the total Akt band for each sample. The reduction in p-Akt levels in inhibitor-treated cells compared to the control indicates the efficacy of the inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IC87114 (PI3-K delta inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
A Comparative Guide to PIK-293 and Other PI3K Delta Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) delta inhibitor PIK-293 against other selective inhibitors of the same target. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, making it a key target in B-cell malignancies and inflammatory diseases.[1][2] This guide focuses on this compound, a potent PI3Kδ inhibitor, and compares its performance with other well-characterized PI3Kδ inhibitors such as Idelalisib, Umbralisib, and Seletalisib.
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and other PI3K delta inhibitors against the four Class I PI3K isoforms (α, β, δ, γ). The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency.
Table 1: In Vitro Potency (IC50) of PI3K Delta Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Reference(s) |
| This compound | 120,000 | 24,000 | 240 | 12,000 | [3][4] |
| Idelalisib (CAL-101) | 8,600 | 4,000 | 2.5 | 830 | [5] |
| Umbralisib (TGR-1202) | >10,000 | >1,000 | 22.2 | >1,000 | [6] |
| Seletalisib (UCB-5857) | 360 | 3,636 | 12 | 819 | [3] |
Table 2: Selectivity Profile of PI3K Delta Inhibitors (Fold-Selectivity vs. PI3Kδ)
| Inhibitor | vs. PI3Kα | vs. PI3Kβ | vs. PI3Kγ | Reference(s) |
| This compound | ~500x | ~100x | ~50x | [3][4] |
| Idelalisib (CAL-101) | ~3440x | ~1600x | ~332x | [5] |
| Umbralisib (TGR-1202) | >450x | >45x | >45x | [6][7] |
| Seletalisib (UCB-5857) | 30x | 303x | 68x | [3] |
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. Below are detailed methodologies for key experiments used to characterize PI3K delta inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified PI3K isoform.
Objective: To determine the IC50 value of an inhibitor for each PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitors (e.g., this compound) at various concentrations
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager for detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, the specific PI3K isoform, and the inhibitor at the desired concentration.
-
Initiate the kinase reaction by adding a mixture of PIP2 and [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PIP3 (the product of the kinase reaction) using a phosphorimager.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of AKT Phosphorylation (Western Blot)
This assay measures the downstream effect of PI3K inhibition in a cellular context by assessing the phosphorylation status of AKT, a key protein in the PI3K signaling pathway.
Objective: To determine the cellular potency of a PI3K inhibitor by measuring the inhibition of AKT phosphorylation.
Materials:
-
A suitable cell line (e.g., a B-cell lymphoma cell line like TMD8)[8]
-
Cell culture medium and supplements
-
Test inhibitors at various concentrations
-
Stimulating agent (e.g., anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phospho-AKT (Ser473) and total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
-
Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the cellular IC50 value.
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
References
- 1. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
Validating PIK-293 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the validation process. This guide provides a comprehensive framework for validating the target engagement of PIK-293, a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. We will objectively compare its performance with other selective PI3Kδ inhibitors, Idelalisib (CAL-101) and Umbralisib (TGR-1202), and provide detailed experimental protocols and supporting data for key validation assays.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a significant role in B-cell signaling, making it an attractive target for various hematological malignancies and inflammatory diseases.[2][3] this compound is a potent and selective inhibitor of PI3Kδ.[4][5] Validating its engagement with PI3Kδ in a cellular environment is essential to accurately interpret experimental results and predict its therapeutic potential.
Quantitative Comparison of PI3Kδ Inhibitors
A critical aspect of validating a new inhibitor is to compare its potency against existing compounds. The following table summarizes the biochemical and cellular potencies of this compound and its alternatives.
| Compound | Target | Biochemical IC50 | Cellular Potency (EC50) | Selectivity Profile |
| This compound | PI3Kδ | 0.24 µM[5][6] | Not widely reported | 500-fold vs PI3Kα, 100-fold vs PI3Kβ, 50-fold vs PI3Kγ[4] |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 nM[7][8] | ~0.1 - 1.0 µM for p-AKT inhibition[8] | 40- to 300-fold vs other PI3K class I isoforms[7][8] |
| Umbralisib (TGR-1202) | PI3Kδ, CK1ε | 22.2 nM (PI3Kδ) | 100-300 nM for B-cell proliferation inhibition | High selectivity for PI3Kδ over PI3Kα, β, and γ[9] |
Experimental Protocols for Target Engagement Validation
To confirm that this compound engages and inhibits PI3Kδ within cells, a multi-faceted approach employing biochemical and biophysical methods is recommended. Below are detailed protocols for three widely used target engagement assays.
Western Blot for Downstream Pathway Inhibition
Western blotting is a fundamental technique to assess the functional consequence of target engagement by measuring the phosphorylation status of downstream substrates. Inhibition of PI3Kδ will lead to a decrease in the phosphorylation of AKT (p-AKT).[10][11]
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of AKT at Ser473 and/or Thr308 in a relevant cell line (e.g., a B-cell lymphoma cell line).
Materials:
-
This compound, Idelalisib, Umbralisib
-
B-cell lymphoma cell line (e.g., SU-DHL-5, KARPAS-422)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere or grow to a suitable density. Pre-treat cells with a dose range of this compound and control inhibitors (e.g., 0.1, 0.3, 1, 3, 10 µM) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify band intensities and normalize the p-AKT signal to total AKT and the loading control.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in living cells.[12][13] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a cell-permeable fluorescent tracer. A test compound that competes with the tracer for binding to the target will disrupt the BRET signal.
Objective: To quantify the binding affinity of this compound to PI3Kδ in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding PI3Kδ fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
NanoBRET™ tracer for PI3Kδ
-
This compound and control inhibitors
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-PI3Kδ fusion plasmid and incubate for 24 hours.
-
Cell Plating: Resuspend the transfected cells and plate them in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and a dose range of this compound or control inhibitors to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor luminescence.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value for target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in live cells or cell lysates.[14][15] This change in thermal stability is a direct indication of target engagement.
Objective: To confirm the direct binding of this compound to PI3Kδ by measuring changes in its thermal stability.
Materials:
-
Relevant cell line expressing endogenous PI3Kδ
-
This compound and vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Western blot or ELISA reagents for PI3Kδ detection
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Heating: Heat the treated cells at various temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble PI3Kδ in the supernatant using Western blotting or ELISA.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble PI3Kδ as a function of temperature. A shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex signaling pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
References
- 1. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PIK-293: A Comparative Analysis of PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phosphoinositide 3-kinase (PI3K) inhibitor, PIK-293. While specific experimental IC50 values for this compound in various cancer cell lines are not widely available in the public domain, this document summarizes its biochemical potency against PI3K isoforms and provides context through data on its analogue, IC87114. Detailed experimental methodologies for typical cell viability assays and an overview of the PI3K signaling pathway are also included to support researchers in their investigations.
Biochemical Potency of this compound
This compound is a potent inhibitor of the p110δ isoform of PI3K, demonstrating significant selectivity over other Class I PI3K isoforms.[1] The half-maximal inhibitory concentration (IC50) values against the different isoforms are summarized in the table below.
| PI3K Isoform | IC50 (µM) |
| p110δ | 0.24 |
| p110β | 10 |
| p110γ | 25 |
| p110α | 100 |
Data sourced from MedchemExpress and Selleck Chemicals.[1]
Comparative Cellular Activity of IC87114 (Analogue of this compound)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | > 10 |
| COLO 205 | Colon Cancer | > 10 |
Data for IC87114 sourced from MedchemExpress.[2]
The PI3K/Akt Signaling Pathway
This compound exerts its effects by inhibiting the PI3K enzyme, a critical component of the PI3K/Akt signaling pathway. This pathway is a key regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.
References
Comparative Guide to PI3K Inhibitors: Confirming PIK-293's Inhibition of AKT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PIK-293 and other phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on their efficacy in inhibiting AKT phosphorylation, a critical downstream event in the PI3K signaling pathway. The information presented is intended to assist researchers in selecting the appropriate tools for their studies in oncology and other relevant fields.
Introduction to the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] PI3K activation leads to the phosphorylation and subsequent activation of AKT, which in turn modulates the activity of numerous downstream effectors.[2][3] Therefore, the inhibition of AKT phosphorylation is a key indicator of the efficacy of PI3K inhibitors.
This compound: A Selective PI3K Delta Inhibitor
Comparative Analysis of PI3K Inhibitors on AKT Phosphorylation
To provide a comprehensive overview, the following table summarizes the cellular inhibitory concentrations (IC50) of various PI3K inhibitors on AKT phosphorylation. This data is compiled from multiple studies and provides a benchmark for comparing the potency of these compounds in a cellular context.
| Inhibitor | Target(s) | Cellular IC50 for AKT Phosphorylation Inhibition | Cell Line(s) |
| This compound | PI3Kδ | Data not available | - |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | 28 nM, 37 nM, 46 nM[4] | MDA-MB-361, PC3, U87MG[4] |
| LY294002 | Pan-Class I PI3K | ~1.4 µM (for PI3K activity leading to p-AKT inhibition)[5][6] | Various[5][7] |
| Alpelisib (BYL719) | PI3Kα | Potent inhibition observed, specific IC50 varies[8][9][10] | Breast cancer cell lines[8][10] |
| ZSTK474 | Pan-Class I PI3K | Effective at 0.5 µM (qualitative)[11] | A549[11] |
Note: IC50 values can vary depending on the cell line, assay conditions, and the specific phosphorylation site of AKT being measured (e.g., Ser473 or Thr308). The data presented here is for comparative purposes. While a specific cellular IC50 for this compound on AKT phosphorylation is not provided, its potent inhibition of PI3Kδ suggests it would inhibit AKT phosphorylation in relevant cellular systems.
Experimental Protocols
Accurate and reproducible experimental design is paramount when assessing the efficacy of kinase inhibitors. The following is a detailed protocol for a key experiment used to determine the inhibition of AKT phosphorylation.
Western Blot Analysis of AKT Phosphorylation
This protocol outlines the steps to assess the levels of phosphorylated AKT (p-AKT) in cells treated with PI3K inhibitors.
1. Cell Culture and Treatment:
-
Seed cells (e.g., cancer cell lines with activated PI3K signaling) in 6-well plates and allow them to adhere overnight.
-
The following day, starve the cells in a serum-free medium for 4-6 hours to reduce basal AKT phosphorylation.
-
Treat the cells with various concentrations of the PI3K inhibitor (e.g., this compound, GDC-0941) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).
-
After the inhibitor treatment, stimulate the cells with a growth factor (e.g., IGF-1, EGF) for 15-30 minutes to induce AKT phosphorylation.
2. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473 or anti-p-AKT Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The level of p-AKT inhibition is determined by comparing the p-AKT/total AKT ratio in inhibitor-treated samples to the vehicle-treated control.
Visualizing the Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. LY294002 | Cell Signaling Technology [cellsignal.com]
- 6. stemcell.com [stemcell.com]
- 7. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Specificity of PIK-293 Versus Pan-PI3K Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various diseases, most notably cancer, where it is frequently hyperactivated.[3][4] This has made the PI3K pathway an attractive target for therapeutic intervention.[5]
PI3K inhibitors are broadly classified into two main categories: isoform-specific inhibitors, which selectively target one of the four Class I PI3K isoforms (p110α, p110β, p110γ, p110δ), and pan-PI3K inhibitors, which non-selectively inhibit all Class I isoforms.[6][7] The choice between these inhibitor types depends on the specific research question or therapeutic strategy. This guide provides an objective comparison of PIK-293, an isoform-preferential inhibitor, against several well-characterized pan-PI3K inhibitors, supported by experimental data and protocols.
Inhibitor Specificity Profiles
The specificity of a kinase inhibitor is a critical determinant of its utility, influencing both its efficacy and its potential for off-target effects. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
This compound: A PI3Kδ-Preferential Inhibitor
This compound is a pyrazolopyrimidine compound designed for greater selectivity toward the PI3Kδ isoform.[8] Experimental data demonstrates that this compound is most potent against PI3Kδ, with an IC50 value of 0.24 µM. Its potency is significantly lower against the other Class I isoforms, being 500-fold less active against PI3Kα, 100-fold less active against PI3Kβ, and 50-fold less active against PI3Kγ.[8] This profile makes this compound a valuable tool for investigating the specific biological functions of the PI3Kδ isoform.
Pan-PI3K Inhibitors: Broad-Spectrum Inhibition
In contrast, pan-PI3K inhibitors are designed to block signaling through the entire Class I PI3K family.[9] This broad-spectrum approach aims to achieve a more comprehensive shutdown of the PI3K pathway.[9]
-
Buparlisib (BKM120): An oral, potent, and reversible pan-PI3K inhibitor that targets all four Class I isoforms with IC50 values in the nanomolar range.[10]
-
Pictilisib (GDC-0941): A potent pan-PI3K inhibitor with significant activity against p110α and p110δ isoforms.[6]
-
Copanlisib (BAY 80-6946): A pan-PI3K inhibitor that demonstrates primary activity against the PI3Kα and PI3Kδ isoforms.[5]
The broad activity of these inhibitors makes them suitable for applications where maximal inhibition of the PI3K pathway is desired, though this can come at the cost of increased off-target effects and toxicity.[11]
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the biochemical IC50 values for this compound and representative pan-PI3K inhibitors against the four Class I PI3K isoforms, providing a clear quantitative comparison of their respective specificity profiles.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Specificity Profile | Reference |
| This compound | 120,000 | 24,000 | 12,000 | 240 | δ-preferential | [8] |
| Buparlisib | 52 | 166 | 262 | 116 | Pan-PI3K | [10] |
| Pictilisib | 3 | 33 | 3 | 3 | Pan-PI3K (α/δ potent) | [6] |
| Pilaralisib | 39 | >1000 | 23 | 36 | Pan-PI3K (β-sparing) | [10] |
Note: IC50 values can vary between different assay formats and conditions. The data presented is for comparative purposes.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the methods used to determine inhibitor specificity is crucial for interpreting experimental results.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[12] This activation leads to PI3K phosphorylating phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream kinases like AKT, which in turn phosphorylates a multitude of substrates to regulate cellular functions.[12][13] PI3K inhibitors block this cascade at its origin by competitively binding to the ATP pocket of the PI3K enzyme, preventing the phosphorylation of PIP2.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validating the Downstream Effects of PIK-293: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of a kinase inhibitor is paramount for its validation and potential therapeutic application. This guide provides a comparative analysis of PIK-293, a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other relevant PI3K inhibitors. We present supporting experimental data, detailed methodologies, and visual representations of the signaling pathways and workflows involved.
This compound is a potent inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases, making PI3Kδ an attractive therapeutic target. This compound is a pyrazolopyrimidine analog of IC87114, another well-characterized PI3Kδ inhibitor.[2]
Comparative Analysis of PI3K Inhibitor Activity
To objectively evaluate the downstream effects of this compound, it is essential to compare its performance with other PI3K inhibitors. This section provides a summary of the in vitro inhibitory activity of this compound and a selection of comparator compounds against different Class I PI3K isoforms.
| Inhibitor | PI3Kα (p110α) IC50 | PI3Kβ (p110β) IC50 | PI3Kγ (p110γ) IC50 | PI3Kδ (p110δ) IC50 | Selectivity |
| This compound | 100 µM | 25 µM | 10 µM | 0.24 µM | δ-selective |
| IC87114 | >100 µM | 4.6 µM | 29 µM | 0.5 µM | δ-selective |
| LY294002 | 0.5 µM | 0.97 µM | - | 0.57 µM | Pan-PI3K |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of various PI3K inhibitors against Class I PI3K isoforms. Data compiled from publicly available sources.
Downstream Signaling Validation
The primary downstream effector of PI3K is the serine/threonine kinase AKT. Activation of PI3K leads to the phosphorylation of AKT at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). Therefore, a key method for validating the cellular activity of a PI3K inhibitor is to assess its ability to reduce the levels of phosphorylated AKT (p-AKT).
Studies have shown that IC87114 effectively suppresses the levels of p-AKT in various cell types. For instance, in a study using lung tissue from OVA-inhaled mice, administration of IC87114 significantly reduced the levels of p-AKT.[1] Similarly, in human airway epithelial cells stimulated with lipopolysaccharide (LPS), pretreatment with IC87114 reduced the expression of the p110δ subunit and downstream signaling.[3]
To provide a broader context, the pan-PI3K inhibitor LY294002 has also been shown to effectively reduce the phosphorylation of AKT and its downstream target, GSK3β, in various cell lines.[4]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Western Blot for Phospho-AKT (Ser473)
This protocol describes the detection of phosphorylated AKT at Serine 473, a common method to assess the inhibition of the PI3K pathway.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound or comparator inhibitors at various concentrations for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like β-actin.
Visualizing the PI3K/AKT/mTOR Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition by this compound.
Caption: A streamlined workflow for validating downstream PI3K inhibition via Western Blot.
References
A Comparative Guide to PI3K Inhibitors in PTEN-Deficient Cancer Models: Evaluating PIK-293 and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) is a frequent event in a multitude of human cancers, leading to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for therapeutic intervention. Consequently, numerous Phosphoinositide 3-kinase (PI3K) inhibitors have been developed. This guide provides a comparative overview of the efficacy of PIK-293 and other notable PI3K inhibitors in preclinical models of PTEN-deficient cancers.
Introduction to PI3K Inhibition in PTEN-Deficient Cancers
PTEN is a phosphatase that counteracts the activity of PI3K by converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). In the absence of functional PTEN, an accumulation of PIP3 leads to the hyperactivation of downstream effectors, most notably the serine/threonine kinase AKT. This sustained signaling promotes tumorigenesis and can confer resistance to other cancer therapies. Therefore, inhibitors of the PI3K/AKT/mTOR pathway are a rational therapeutic strategy for PTEN-deficient tumors.
This guide focuses on a comparative analysis of this compound and other well-characterized PI3K inhibitors, presenting available preclinical data to aid researchers in the selection and evaluation of these compounds in their own studies.
This compound: A PI3Kδ-Selective Inhibitor
Comparative Efficacy of Alternative PI3K Inhibitors
In contrast to this compound, several other PI3K inhibitors have been more extensively evaluated in PTEN-deficient cancer models. This section provides a comparative summary of three such inhibitors: BKM120 (Buparlisib), a pan-Class I PI3K inhibitor; GDC-0941 (Pictilisib), another pan-Class I PI3K inhibitor; and Dactolisib (BEZ235), a dual PI3K/mTOR inhibitor.
In Vitro Efficacy: Inhibition of Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the reported IC50 values for BKM120, GDC-0941, and Dactolisib in various PTEN-deficient cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | PTEN Status | IC50 (nM) |
| BKM120 (Buparlisib) | U87MG | Glioblastoma | Null | ~1000-2000 |
| A2780 | Ovarian Cancer | Null | Not specified, but active | |
| GDC-0941 (Pictilisib) | U87MG | Glioblastoma | Null | 950 |
| PC3 | Prostate Cancer | Null | 280 | |
| A2780 | Ovarian Cancer | Null | 140 | |
| Dactolisib (BEZ235) | HCT116 | Colorectal Cancer | Wild-Type | 14.3 |
Note: Data for Dactolisib in a PTEN-deficient cell line was not explicitly found in the provided search results, so data from a PTEN wild-type colorectal cancer cell line is included for general reference of its potency.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of these inhibitors has also been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. The following table summarizes key findings from these studies.
| Inhibitor | Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |
| BKM120 (Buparlisib) | U87MG | Glioblastoma | 30 and 60 mg/kg, oral, daily | Significant tumor growth inhibition |
| A2780 | Ovarian Cancer | 60 mg/kg, oral, daily | Significant tumor growth inhibition | |
| GDC-0941 (Pictilisib) | U87MG | Glioblastoma | 75 mg/kg, oral, daily | 83% inhibition |
| IGROV-1 | Ovarian Cancer | 150 mg/kg, oral, daily | 80% inhibition | |
| PTEN+/-LKB1+/hypo (GEMM) | B-cell Lymphoma | 75 mg/kg, oral, daily for 2 weeks | ~40% reduction in tumor volume |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of PI3K inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., U87MG, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound, BKM120, GDC-0941, or Dactolisib) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis of p-AKT
This technique is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
-
Cell Lysis: Plate cells and treat with the PI3K inhibitor at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473 or Thr308) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be performed to quantify the changes in protein levels.
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 U87MG cells) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the PI3K inhibitor (e.g., formulated for oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to the planned dosing schedule and duration.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot). Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the underlying biology and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention by various inhibitors.
Caption: A typical experimental workflow for evaluating the efficacy of PI3K inhibitors.
References
A Comparative Guide to the In Vitro and In Vivo Effects of PIK-293
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor, PIK-293, detailing its performance in both laboratory (in vitro) and whole-organism (in vivo) settings. The information presented is supported by experimental data to assist researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with a particular potency for the PI3Kδ isoform.[1][2][3] As a functional analog of IC87114, this compound is a valuable tool for investigating the roles of PI3Kδ in various cellular processes, particularly in immune cell function and survival.[1][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.[5][6][7][8]
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
This compound exerts its effects by inhibiting the PI3K enzyme, which in turn blocks the downstream signaling cascade known as the PI3K/Akt/mTOR pathway. This inhibition disrupts crucial cellular functions that, when dysregulated, contribute to disease progression.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
In Vitro Data
The in vitro activity of this compound is characterized by its potent and selective inhibition of the PI3Kδ isoform.
Table 1: this compound Inhibitory Activity Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (μM) |
| p110δ | 0.24[1][4] |
| p110γ | 25[4] |
| p110β | 10[4] |
| p110α | 100[4] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
In preclinical studies, this compound has demonstrated potent suppression of B-cell receptor signaling, leading to reduced proliferation and cytokine production in immune cells, with IC50 values in the low nanomolar range.[3]
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 of a PI3K inhibitor like this compound.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
This compound stock solution (in DMSO)
-
Kinase buffer
-
ATP
-
Substrate (e.g., phosphatidylinositol)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the PI3K enzyme to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Data
In vivo studies in animal models have highlighted the therapeutic potential of this compound in inflammatory and autoimmune diseases.
In these models, treatment with this compound has resulted in a significant reduction in immune cell infiltration and a decrease in disease severity.[3] These findings suggest its potential utility in conditions such as rheumatoid arthritis and certain hematological malignancies like chronic lymphocytic leukemia, where aberrant PI3Kδ activity is a known driver of the disease.[3]
Experimental Protocol: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Animal Model:
-
DBA/1 mice (male, 8-10 weeks old)
-
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant.
-
Administer an intradermal injection at the base of the tail on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Once arthritis is established (around day 25-28), randomize mice into treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control daily for a specified period (e.g., 14-21 days).
-
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score.
-
Measure body weight regularly.
-
At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation and damage.
-
-
Data Analysis:
-
Compare the clinical scores, paw swelling measurements, and histological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Comparison with Alternative PI3K Inhibitors
This compound is one of many PI3K inhibitors that have been developed for research and clinical applications. The table below compares this compound with other notable PI3K inhibitors.
Table 2: Comparison of Select PI3K Inhibitors
| Inhibitor | Primary Target(s) | Type | FDA Approved |
| This compound | PI3Kδ | Isoform-selective | No |
| Idelalisib | PI3Kδ | Isoform-selective | Yes |
| Duvelisib | PI3Kδ, PI3Kγ | Isoform-selective | Yes |
| Alpelisib | PI3Kα | Isoform-selective | Yes |
| Copanlisib | Pan-Class I PI3K | Pan-inhibitor | Yes |
| Dactolisib (BEZ235) | PI3K, mTOR | Dual inhibitor | No |
Experimental Workflow for Evaluating PI3K Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PI3K inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 8. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
PIK-293 as a Chemical Probe for PI3Kδ Function: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PIK-293 with other common PI3Kδ inhibitors, supported by available experimental data. The aim is to facilitate an informed selection of the most suitable chemical probe for investigating PI3Kδ function.
Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the PI3K/AKT signaling pathway, predominantly expressed in hematopoietic cells. Its role in B-cell and T-cell function has made it a key target for therapeutic intervention in hematological malignancies and inflammatory diseases. Chemical probes are indispensable tools for dissecting the cellular functions of kinases like PI3Kδ. An ideal chemical probe should exhibit high potency, selectivity, and well-characterized cellular activity. This guide evaluates this compound as a chemical probe for PI3Kδ, comparing its performance against two established alternatives: IC87114 and the clinically approved drug, idelalisib (CAL-101).
Biochemical Potency and Selectivity
The defining characteristic of a useful chemical probe is its ability to engage its intended target with high potency and selectivity. The following table summarizes the available biochemical data for this compound and its alternatives against the Class I PI3K isoforms.
| Compound | Target | IC50 (µM) | Selectivity vs. p110α | Selectivity vs. p110β | Selectivity vs. p110γ |
| This compound | p110δ | 0.24[1][2][3] | ~417-fold (IC50 ~100 µM)[2][3] | ~42-fold (IC50 ~10 µM)[2][3] | ~104-fold (IC50 ~25 µM)[2][3] |
| IC87114 | p110δ | 0.5 | >200-fold (IC50 >100 µM) | 150-fold (IC50 = 75 µM) | 58-fold (IC50 = 29 µM) |
| Idelalisib (CAL-101) | p110δ | 0.0025 | ~3440-fold (IC50 = 8.6 µM)[4] | ~1600-fold (IC50 = 4.0 µM)[4] | ~840-fold (IC50 = 2.1 µM)[4] |
Data Interpretation:
-
This compound , a pyrazolopyrimidine analog of IC87114, demonstrates sub-micromolar potency for PI3Kδ.[1][2] Its selectivity against other Class I PI3K isoforms is moderate, with approximately 42-fold selectivity over p110β, the most closely related isoform.
-
IC87114 exhibits a similar potency to this compound for PI3Kδ. Its selectivity profile is also comparable, showing good discrimination against p110α and p110β.
-
Idelalisib (CAL-101) is significantly more potent than both this compound and IC87114, with an IC50 in the low nanomolar range.[4] It also displays a superior selectivity profile across all other Class I PI3K isoforms.[4]
Cellular Activity and In Vivo Data
A critical aspect of a chemical probe's utility is its performance in a cellular context and its suitability for in vivo studies. While extensive data is available for idelalisib due to its clinical development, public information on the cellular and in vivo properties of this compound is limited.
In contrast, idelalisib has been extensively characterized, demonstrating inhibition of AKT phosphorylation in primary CLL and MCL cell lines and showing efficacy in both preclinical models and human clinical trials.[4]
Due to the lack of publicly available, detailed cellular and in vivo data for this compound, a direct quantitative comparison of its cellular potency and pharmacokinetic properties with idelalisib and IC87114 is not possible at this time.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of chemical probes. Below are representative protocols for key assays used to characterize PI3Kδ inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Materials:
-
Recombinant PI3Kδ enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[2]
-
Test compounds (this compound, IC87114, idelalisib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of each compound dilution or vehicle (DMSO) control.[2]
-
Prepare an enzyme/lipid substrate mixture in kinase buffer and add 4 µL to each well.[2]
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration at or near the Km for ATP).[2]
-
Incubate the reaction at room temperature for 60 minutes.[2]
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
p-AKT (Ser473) Western Blot Assay
This cellular assay measures the inhibition of PI3Kδ-mediated downstream signaling by quantifying the phosphorylation of AKT at Serine 473.
Materials:
-
Cells expressing PI3Kδ (e.g., B-cell lines)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulant (e.g., anti-IgM, IL-4)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and culture until they reach the desired confluency.
-
Serum-starve the cells for 3-4 hours to reduce basal PI3K activity.
-
Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for 5-30 minutes to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Perform SDS-PAGE and Western blotting with 20-50 µg of protein per lane.
-
Probe the membrane with primary antibodies against p-Akt (Ser473) and total Akt, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the cellular IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PI3K inhibitor for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Plot the absorbance against the inhibitor concentration to determine the IC50 for cell viability.
Visualizing the PI3K/AKT Pathway and Experimental Workflows
To better understand the context of this compound's function and the assays used for its characterization, the following diagrams have been generated.
Caption: The PI3K/AKT signaling pathway.
Caption: Workflow for p-AKT Western Blotting.
Conclusion and Recommendations
This compound is a moderately potent and selective inhibitor of PI3Kδ in biochemical assays. Its structural relationship to IC87114 suggests a similar mechanism of action. However, a significant limitation to its widespread adoption as a chemical probe is the lack of comprehensive, publicly available data on its broader kinase selectivity, cellular activity, and in vivo pharmacokinetics.
For researchers requiring a highly potent and selective PI3Kδ inhibitor with well-documented cellular and in vivo activity, idelalisib (CAL-101) remains the superior choice. Its extensive characterization provides a robust foundation for interpreting experimental results.
IC87114 serves as a reasonable alternative to this compound, with a similar biochemical profile and more available literature on its use in cellular studies.
This compound may be a suitable tool for specific applications, particularly if its unique pyrazolopyrimidine scaffold is of interest for structure-activity relationship studies. However, researchers choosing to use this compound should be prepared to perform extensive in-house characterization to validate its potency and selectivity in their specific cellular systems of interest. Further independent studies are required to fully establish this compound as a well-validated and reliable chemical probe for the broader scientific community.
References
Safety Operating Guide
Navigating the Disposal of PIK-293: A Step-by-Step Guide for Laboratory Professionals
It is imperative to note that all disposal activities must comply with federal, state, and local environmental regulations, as well as institutional policies. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Understanding PIK-293: Key Properties for Safe Handling
Before disposal, it is crucial to understand the characteristics of this compound that may influence handling and waste management protocols.
| Property | Quantitative Data |
| Physical State | Solid powder[1] |
| Solubility | Soluble in DMSO, insoluble in water[1][2] |
| Storage (Short-term) | 0 - 4 °C (days to weeks)[1] |
| Storage (Long-term) | -20 °C (months to years)[1] |
| Shipping Classification | Non-hazardous for transport[1][3] |
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound will depend on the form of the waste (e.g., solid compound, solution, contaminated materials).
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired solid this compound: The pure, solid form of the compound.
-
This compound in solution: Typically dissolved in a solvent like DMSO.
-
Contaminated labware: Pipette tips, tubes, flasks, gloves, and other disposable materials that have come into contact with this compound.
-
Aqueous solutions: While this compound is insoluble in water, rinse water from cleaning contaminated glassware may contain trace amounts.
Step 2: Disposal of Solid this compound
Unused or expired solid this compound should be treated as chemical waste.
-
Packaging: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and any known hazard information.
-
Contact EHS: Arrange for pickup and disposal by your institution's EHS department or a licensed professional waste disposal service.
-
Incineration: The generally recommended method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Step 3: Disposal of this compound in Solution (e.g., in DMSO)
Solutions of this compound should also be treated as chemical waste.
-
Collection: Collect all this compound solutions in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Labeling: The container label should clearly state "this compound in DMSO" (or other solvent), the approximate concentration, and appropriate hazard warnings for the solvent.
-
Professional Disposal: Contact your institution's EHS for collection and disposal, which will likely involve incineration.
Step 4: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Disposable items contaminated with this compound require careful handling.
-
Solid Waste: Place all contaminated solid waste, such as pipette tips, centrifuge tubes, and gloves, into a designated, clearly labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.
-
Disposal: These materials should be disposed of through your institution's chemical or hazardous waste stream, not in the regular or biohazardous trash.
Step 5: Decontamination of Glassware
Reusable glassware that has come into contact with this compound should be decontaminated before washing.
-
Rinsing: Rinse the glassware with a suitable solvent (such as ethanol or acetone) that can dissolve this compound.
-
Collect Rinse Solvent: The rinse solvent must be collected and disposed of as hazardous chemical waste, following the procedure for this compound in solution.
-
Washing: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.
Experimental Protocols: Signaling Pathway
This compound is a selective inhibitor of the PI3Kδ isoform, a key enzyme in the phosphoinositide 3-kinase signaling pathway.[1] This pathway is crucial for regulating immune cell functions such as proliferation, survival, and cytokine production.[1] By inhibiting PI3Kδ, this compound disrupts downstream signaling cascades, including the activation of AKT, which leads to reduced B-cell receptor signaling and impaired immune cell activation.[1]
Caption: Logical workflow for the proper disposal of various forms of this compound waste.
By adhering to these guidelines and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PIK-293
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PIK-293. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety Precautions and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound in its solid (powder) or solubilized form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against direct skin contact. The outer glove can be removed immediately in case of a spill. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions containing this compound, which could cause serious eye irritation. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of the powder form of this compound. |
Step-by-Step Handling and Disposal Plan
Following a systematic workflow is paramount to ensure safety and experimental integrity.
Operational Plan: From Receipt to Storage
-
Receiving the Compound : Upon receipt, visually inspect the container for any damage or leaks.
-
Preparation for Use :
-
Conduct all weighing and solution preparation activities within a certified chemical fume hood to prevent inhalation of the powder and containment of potential spills.
-
Before handling, ensure all required PPE is correctly worn.
-
-
Dissolution : this compound is soluble in DMSO.[2][3] Prepare solutions by carefully adding the solvent to the vial containing the powdered compound to avoid generating airborne particles.
-
Storage :
Disposal Plan: Managing this compound Waste
-
Waste Segregation : All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be segregated as hazardous chemical waste.
-
Waste Collection : Collect all this compound waste in a designated, clearly labeled, and sealed waste container.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 900185-01-5 | [1][2][4] |
| Molecular Formula | C22H19N7O | [2] |
| Molecular Weight | 397.43 g/mol | [1] |
| IC50 (p110δ) | 0.24 µM | [4][5] |
| IC50 (p110β) | 10 µM | [4] |
| IC50 (p110γ) | 25 µM | [4] |
| IC50 (p110α) | 100 µM | [4] |
| Solubility in DMSO | 80 mg/mL (201.29 mM) | [3] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
